Mcl1-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H39ClN4O4 |
|---|---|
Molecular Weight |
639.2 g/mol |
IUPAC Name |
3-[[11-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1-oxo-7-(1,3,5-trimethylpyrazol-4-yl)-4,5-dihydro-3H-[1,4]diazepino[1,2-a]indol-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C37H39ClN4O4/c1-22-18-28(19-23(2)33(22)38)46-17-8-14-30-29-12-7-13-31(32-24(3)39-40(5)25(32)4)34(29)42-16-9-15-41(36(43)35(30)42)21-26-10-6-11-27(20-26)37(44)45/h6-7,10-13,18-20H,8-9,14-17,21H2,1-5H3,(H,44,45) |
InChI Key |
VMBSCFPYXBSHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC2=C3C(=O)N(CCCN3C4=C2C=CC=C4C5=C(N(N=C5C)C)C)CC6=CC(=CC=C6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl1-IN-9 in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide array of human cancers, where it plays a crucial role in promoting tumor cell survival and conferring resistance to conventional therapies.[1][2] Mcl1-IN-9 is a potent and selective small-molecule inhibitor of Mcl-1.[3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing how it engages its target to trigger programmed cell death (apoptosis). It includes quantitative data on its biochemical and cellular activity, summaries of its in vivo efficacy, detailed experimental methodologies, and visual diagrams of the core signaling pathways and workflows.
The Role of Mcl-1 in the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[2] This pathway is tightly regulated by the interplay between pro-survival (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA, NOXA) members of the Bcl-2 family.[2][5]
Under normal homeostatic conditions, anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP).[5][6] Upon receiving apoptotic stimuli (e.g., DNA damage, growth factor withdrawal), sensor BH3-only proteins are activated. They bind to the hydrophobic groove of anti-apoptotic proteins, including Mcl-1, thereby liberating BAX and BAK.[2][5] The freed BAX and BAK then oligomerize, form pores in the mitochondrial membrane, and trigger MOMP. This leads to the release of cytochrome c into the cytosol, formation of the apoptosome, and activation of a caspase cascade (initiator caspase-9 and effector caspases-3/7) that culminates in cellular dismantling.[6]
In many cancer cells, Mcl-1 is overexpressed, which sequesters an excessive amount of BAX/BAK, effectively blocking the apoptotic cascade and promoting cell survival despite oncogenic stress or therapeutic interventions.[1][7]
This compound: Core Mechanism of Action
This compound functions as a BH3 mimetic. It competitively binds with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein.[2] This direct binding action displaces the pro-apoptotic proteins (primarily BAK and BIM) that are sequestered by Mcl-1.[8][9] The release of these pro-apoptotic effectors from Mcl-1's inhibition is the critical step that initiates the apoptotic cascade. The freed BAK and BAX proteins are then able to oligomerize at the outer mitochondrial membrane, leading to MOMP, caspase activation, and cell death.[2][6] Studies confirm that the induction of apoptosis by Mcl-1 inhibitors correlates directly with their binding affinity and their ability to disrupt Mcl-1/pro-apoptotic protein interactions.[1][10]
Quantitative Data
The potency of this compound has been characterized through various biochemical and cell-based assays. The data highlights its high affinity for Mcl-1 and its effectiveness in Mcl-1-dependent cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| Binding Affinity (Ki) | 0.03 nM | TR-FRET Binding Assay | Recombinant Mcl-1 Protein | [3][4] |
| Cellular Potency (IC50) | 446 nM | Cell Viability Assay | Reengineered BCR-ABL+ B-ALL cells | [3][4] |
Note: Data for this compound's direct precursor, compound 9, showed a Ki < 200 pM and a GI50 of 120 nM in the NCI-H929 multiple myeloma cell line, demonstrating a strong proof-of-concept for this chemical series.[1]
Table 2: In Vivo Efficacy of this compound Precursor (Compound 9)
| Cancer Model | Dosing Regimen | Outcome | Reference |
| AMO-1 Multiple Myeloma Xenograft | 100 mg/kg, IP, QDx14 | 60% Tumor Growth Inhibition (TGI) | [1][11] |
| MV-4-11 Disseminated Leukemia | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden | [1][11] |
| HCC-1187 & BT-20 Triple-Negative Breast Cancer Xenografts | Combination with Doxorubicin | Synergistic tumor growth inhibition | [1][11] |
Experimental Protocols & Methodologies
The characterization of this compound involves several key experimental procedures to determine its binding affinity, cellular activity, and in vivo efficacy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Objective: To quantify the binding affinity (Ki) of the inhibitor to the Mcl-1 protein.
-
Methodology:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK or BIM).
-
In this state, FRET occurs between a donor and an acceptor fluorophore, generating a high signal.
-
Increasing concentrations of the test compound (this compound) are added.
-
The compound competes with the fluorescent peptide for binding to the Mcl-1 BH3 groove.
-
This competition disrupts FRET, leading to a dose-dependent decrease in the signal.
-
The Ki value is calculated from the IC50 of this displacement curve, representing the inhibitor's binding affinity.
-
Cell-Based Growth Inhibition / Viability Assay
-
Objective: To determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or viability (IC50) in cancer cell lines.
-
Methodology:
-
Mcl-1-dependent cancer cells (e.g., NCI-H929, MOLP-8) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and the data is normalized to vehicle-treated controls.
-
IC50/GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Caspase Activation Assay
-
Objective: To confirm that cell death occurs via apoptosis by measuring the activity of effector caspases.
-
Methodology:
-
Cells are treated with the inhibitor as described in the viability assay.
-
At various time points, a luminogenic caspase substrate (e.g., for caspase-3/7) is added.
-
If caspases are active, the substrate is cleaved, producing a luminescent signal that is proportional to caspase activity.
-
The induction of caspase activity in a dose- and time-dependent manner provides strong evidence for an apoptotic mechanism of action.[1][12]
-
In Vivo Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., AMO-1) are subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Mice are randomized into treatment and vehicle control groups. This compound (or its precursor) is administered systemically (e.g., via intraperitoneal injection) according to a specific dose and schedule.[1][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of Tumor Growth Inhibition (%TGI) is calculated to determine efficacy.
-
Conclusion
This compound is a highly potent inhibitor that targets a critical survival mechanism in cancer cells. Its mechanism of action is well-defined: by binding directly to Mcl-1, it mimics the action of BH3-only proteins, liberating pro-apoptotic BAX and BAK to initiate the intrinsic apoptotic pathway. This leads to caspase activation and programmed cell death in Mcl-1-dependent tumors. The robust biochemical, cellular, and preclinical in vivo data for this class of inhibitors underscores the therapeutic potential of targeting Mcl-1 in oncology.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BCL | TargetMol [targetmol.com]
- 5. dovepress.com [dovepress.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 as a Therapeutic Target in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of hematological malignancies. Its overexpression is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis. This technical guide provides an in-depth overview of Mcl-1's role in hematological cancers, the development of Mcl-1 inhibitors, and the experimental methodologies used to evaluate these targeted agents.
The Critical Role of Mcl-1 in Hematological Malignancies
Mcl-1 is essential for the survival and proliferation of various hematological cancer cells, including those in multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[1][2][3] Unlike other Bcl-2 family members, Mcl-1 has a very short half-life, allowing it to rapidly respond to cellular stress and survival signals. Its primary function is to sequester the pro-apoptotic proteins Bak and Bax, thereby preventing their oligomerization and the subsequent initiation of the intrinsic apoptotic cascade.[1]
Overexpression of Mcl-1 is a common feature in many hematological malignancies and is often a mechanism of resistance to chemotherapy and other targeted therapies, including the Bcl-2 inhibitor venetoclax.[1] This dependency on Mcl-1 for survival makes it an attractive therapeutic target.
Mcl-1 Signaling Pathway
The expression and activity of Mcl-1 are tightly regulated by a complex network of signaling pathways. Various growth factors, cytokines, and cellular stress signals can modulate Mcl-1 levels at the transcriptional, post-transcriptional, and post-translational levels.
Caption: A simplified diagram of the Mcl-1 signaling pathway.
Mcl-1 Inhibitors in Development
The development of small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 has been a major focus of cancer research. Several promising candidates have entered preclinical and clinical development, demonstrating potent anti-tumor activity in various hematological malignancy models.
Quantitative Efficacy of Mcl-1 Inhibitors
The following tables summarize the in vitro efficacy of key Mcl-1 inhibitors in various hematological cancer cell lines.
Table 1: Efficacy of AZD5991 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| MOLP-8 | Multiple Myeloma | Caspase 3/7 | EC50 | 33 | [4] |
| MV4-11 | Acute Myeloid Leukemia | Caspase 3/7 | EC50 | 24 | [4] |
| NCI-H929 | Multiple Myeloma | Growth Inhibition | GI50 | <100 | [5] |
| Various | Multiple Myeloma | Annexin V | EC50 | <100 (in 71% of patient samples) | [4] |
| - | Mcl-1 Protein | FRET | IC50 | 0.72 | [6] |
| - | Mcl-1 Protein | FRET | Ki | 200 pM | [1] |
Table 2: Efficacy of S64315 (MIK665) in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| H929 | Multiple Myeloma | Cell Viability | IC50 | 250 | [7] |
| - | Mcl-1 Protein | - | IC50 | 1.81 | [7] |
| - | Mcl-1 Protein | - | Ki | 0.048 | [8] |
Table 3: Efficacy of AMG 176 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| TMD8 | ABC-DLBCL | Cell Viability | IC50 | 1.45 | [9] |
| U2932 4RH | ABC-DLBCL | Cell Viability | IC50 | 19.45 | [9] |
| OCI-LY1 | GCB-DLBCL | Cell Viability | IC50 | 0.21 | [9] |
| DHL-10 | GCB-DLBCL | Cell Viability | IC50 | 17.78 | [9] |
| OPM-2 | Multiple Myeloma | Cell Viability | IC50 | 0.016 | [10] |
| - | Mcl-1 Protein | - | Ki | 0.13 nM | [10] |
Experimental Protocols for Evaluating Mcl-1 Inhibitors
A robust preclinical evaluation of Mcl-1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a novel Mcl-1 inhibitor.
Caption: A typical workflow for preclinical Mcl-1 inhibitor evaluation.
Detailed Methodologies
1. Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of an inhibitor to the Mcl-1 protein.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged Mcl-1) and an acceptor fluorophore (e.g., a fluorescently labeled BH3 peptide). When the inhibitor displaces the BH3 peptide from Mcl-1, the FRET signal decreases.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant His-tagged Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim), and a terbium-labeled anti-His antibody in assay buffer.
-
Add serial dilutions of the test inhibitor to the reaction mixture in a microplate.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Apoptosis Assays
These assays are crucial for confirming that the Mcl-1 inhibitor induces programmed cell death in cancer cells.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
-
Protocol Outline:
-
Culture hematological cancer cells and treat with the Mcl-1 inhibitor for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
-
-
Caspase-Glo® 3/7 Assay:
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.
-
Protocol Outline:
-
Plate cells in a white-walled multi-well plate and treat with the Mcl-1 inhibitor.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.
-
Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
-
3. In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and tolerability of Mcl-1 inhibitors.
-
Principle: Human hematological cancer cell lines are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the Mcl-1 inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Implant human multiple myeloma or acute myeloid leukemia cells subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Allow tumors to establish to a palpable size or for leukemia to engraft.
-
Randomize mice into treatment and control groups.
-
Administer the Mcl-1 inhibitor via an appropriate route (e.g., intravenous, oral) at various doses and schedules.
-
Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) regularly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors and tissues can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for cleaved caspase-3).
-
Conclusion
Mcl-1 is a validated and highly promising therapeutic target in a range of hematological malignancies. The development of potent and selective Mcl-1 inhibitors offers a new therapeutic avenue for patients with these cancers, particularly those who have developed resistance to existing therapies. The experimental protocols and evaluation strategies outlined in this guide provide a framework for the continued research and development of this important class of anti-cancer agents. As our understanding of Mcl-1 biology deepens, so too will our ability to effectively target this critical survival protein for the benefit of patients.
References
- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in hematologic malignancies: Rationale and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Mcl1-IN-9: A Technical Guide to its Binding Affinity for the Mcl-1 Protein
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the inhibitor Mcl1-IN-9 to its target, the Myeloid cell leukemia-1 (Mcl-1) protein. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of the Mcl-1 signaling pathway.
Quantitative Binding Affinity of this compound to Mcl-1
The potency of this compound as an inhibitor of the Mcl-1 protein has been quantified through rigorous biochemical assays. The following table summarizes the key binding affinity values that have been determined.
| Parameter | Value | Cell Line Context |
| IC50 | 446 nM | Reengineered BCR-ABL+ B-ALL cells |
| Ki | 0.03 nM | Not explicitly stated in this context |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the Mcl-1 activity in the specified cellular context.[1]
Ki (Inhibition constant): This value is a measure of the intrinsic binding affinity of the inhibitor to the target protein. A lower Ki value indicates a stronger binding affinity.[1]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The determination of the binding affinity of this compound to the Mcl-1 protein is commonly achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and sensitive method allows for the measurement of molecular interactions in a homogeneous format, making it suitable for high-throughput screening.
Principle of the TR-FRET Assay
The TR-FRET assay for Mcl-1 inhibition is a competitive binding assay. It relies on the transfer of energy between a donor fluorophore (typically a lanthanide, such as Terbium or Europium) and an acceptor fluorophore. In this setup, a labeled ligand (e.g., a fluorescently tagged BH3 peptide that is known to bind to Mcl-1) and a labeled Mcl-1 protein are brought into close proximity. When the donor is excited, it transfers energy to the acceptor, which then emits a signal at a specific wavelength. An inhibitor, such as this compound, competes with the labeled ligand for binding to Mcl-1. This competition disrupts the proximity of the donor and acceptor, leading to a decrease in the FRET signal. The degree of signal reduction is proportional to the binding affinity of the inhibitor.
Materials and Reagents
-
Recombinant Human Mcl-1 Protein (His-tagged)
-
Fluorescently Labeled BH3 Peptide (e.g., FITC-Bim BH3)
-
Terbium-conjugated Anti-His Antibody (Donor)
-
Streptavidin-conjugated Fluorophore (Acceptor, if using a biotinylated peptide)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
384-well, low-volume, black microplates
-
TR-FRET compatible microplate reader
Assay Procedure
The following is a generalized protocol for a TR-FRET assay to determine the binding affinity of an inhibitor to Mcl-1. Specific concentrations and incubation times may require optimization.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of recombinant Mcl-1 protein, fluorescently labeled BH3 peptide, and the donor and acceptor fluorophores in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add the Mcl-1 protein solution to all wells.
-
Add the fluorescently labeled BH3 peptide solution to all wells.
-
Add the donor and acceptor fluorophore solutions to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a microplate reader. The reader is typically configured to excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
-
Data Analysis:
-
The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the labeled ligand and its affinity for the target protein.
-
Mcl-1 Signaling Pathway and Inhibition by this compound
Mcl-1 is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor progression and resistance to therapy.
This compound acts as a BH3 mimetic. It binds to the BH3-binding groove of the Mcl-1 protein, the same site where pro-apoptotic proteins like Bim and Bak would normally bind. By occupying this groove, this compound prevents Mcl-1 from sequestering these pro-apoptotic effectors. This leads to the release of Bak and Bim, which can then trigger the downstream events of apoptosis, including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, ultimately leading to cell death.
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the TR-FRET assay and the Mcl-1 signaling pathway.
Caption: Experimental workflow for the TR-FRET based Mcl-1 binding assay.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
References
The Role of Mcl-1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a prominent member of the B-cell lymphoma-2 (Bcl-2) family of proteins, has emerged as a critical regulator of apoptosis and a key factor in the survival and therapeutic resistance of cancer cells. Its overexpression is a frequent event in a multitude of human cancers, making it a highly attractive target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the core aspects of Mcl-1's function in cancer cell survival pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling networks.
Mcl-1: A Guardian Against Apoptosis
Mcl-1 is an anti-apoptotic protein that primarily functions by sequestering pro-apoptotic Bcl-2 family members, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] Its unique regulatory mechanisms and rapid turnover allow cancer cells to dynamically adapt to cellular stress and evade programmed cell death.
Mcl-1 Protein Interactions and Binding Affinities
The anti-apoptotic activity of Mcl-1 is mediated through its direct interaction with pro-apoptotic proteins, particularly the BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector proteins (Bak and Bax).[2] These interactions are characterized by specific binding affinities, which are crucial for the regulation of apoptosis.
| Interacting Protein | Binding Affinity (Kd or Ki) | Method | Reference |
| Pro-Apoptotic Proteins | |||
| p53 TAD | ~10-20 µM | Isothermal Titration Calorimetry | [1] |
| hNoxa (20-38) | 0.160 µM | Not Specified | [3] |
| Mcl-1 Inhibitors | |||
| S63845 | 0.19 nM (Kd) | Not Specified | [4] |
| A-1210477 | 0.454 nM (Ki) | Not Specified | [2] |
This table presents a selection of reported binding affinities. Values can vary depending on the experimental conditions and techniques used.
Mcl-1 as a Therapeutic Target
The frequent amplification and overexpression of the MCL1 gene in various cancers, including non-small cell lung cancer, breast cancer, and multiple myeloma, are associated with poor prognosis and resistance to conventional therapies.[5] This has spurred the development of small molecule inhibitors that directly target Mcl-1.
Efficacy of Mcl-1 Inhibitors
A number of selective Mcl-1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. Their efficacy is typically assessed by their half-maximal inhibitory concentration (IC50) in different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 | Reference |
| S63845 | SCLC cell lines | 23 to 78 nM | [6] |
| Compound 6 | Not Specified | 715 nM | [7] |
| MIM1 | Leukemia cells | 4.78 µM | [7] |
| Compound 23 | Mcl-1 dependent cell lines | 310 nM | [7] |
| Compound 17 (dual Mcl-1/Bcl-xL) | Not Specified | 88 nM (for Mcl-1) | [7] |
| PBTDG | Breast cancer cells | 1.48 µM | [8] |
| Sorafenib | Breast cancer cells | 4.45 µM | [8] |
This table provides a snapshot of the reported IC50 values for various Mcl-1 inhibitors. The potency of these inhibitors can vary significantly depending on the cancer cell line and the assay conditions.
Signaling Pathways Regulating Mcl-1
The expression and activity of Mcl-1 are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for developing effective strategies to target Mcl-1 in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is frequently activated in cancer. Akt can promote the transcription of the MCL1 gene, leading to increased Mcl-1 protein levels and enhanced cell survival.[5]
Caption: PI3K/Akt pathway leading to Mcl-1 expression.
MEK/ERK Signaling Pathway
The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates Mcl-1. Activated ERK can phosphorylate and stabilize the Mcl-1 protein, thereby prolonging its anti-apoptotic activity.[9]
Caption: MEK/ERK pathway stabilizing Mcl-1 protein.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells. Activated STAT3 can directly bind to the promoter of the MCL1 gene and induce its transcription, contributing to the pro-survival phenotype of cancer cells.[10][11]
Caption: STAT3 signaling leading to Mcl-1 transcription.
Experimental Protocols for Studying Mcl-1
A variety of experimental techniques are employed to investigate the role of Mcl-1 in cancer cell biology. Below are detailed protocols for some of the key assays.
Experimental Workflow for Mcl-1 Inhibition Studies
Caption: A typical workflow for studying Mcl-1 inhibitors.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interactions
This protocol is for the immunoprecipitation of Mcl-1 to identify its interacting partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Mcl-1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP buffer with 0.1% digitonin)
-
Elution buffer (e.g., 1.5X LDS loading buffer)
Procedure:
-
Lyse cells (e.g., 2 x 10^7 cells per reaction) in cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Mcl-1 antibody overnight at 4°C on a rotator.
-
Add protein A/G magnetic beads and incubate for an additional 4.5 hours at 4°C.[1]
-
Wash the beads twice with wash buffer.[1]
-
Elute the protein complexes from the beads by adding elution buffer and heating at 90°C for 7 minutes.[1]
-
Analyze the eluate by Western blotting using antibodies against suspected interacting proteins (e.g., Bim, Bak).
Western Blotting for Mcl-1 Expression
This protocol describes the detection and quantification of Mcl-1 protein levels.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Mcl-1 (e.g., rabbit mAb, recommended dilution 1:1000 to 1:8000)[12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 mRNA Levels
This protocol is for quantifying the expression of Mcl-1 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Forward and reverse primers for Mcl-1 and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Isolate total RNA from cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Perform qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]
-
Analyze the data using the ΔΔCt method to determine the relative expression of Mcl-1 mRNA, normalized to the housekeeping gene.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
Procedure:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and treat with the compound of interest.
-
After the desired incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µl of solubilization solution to each well.[7]
-
Incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
Mcl-1 stands as a pivotal node in the cancer cell survival network. Its multifaceted regulation and central role in apoptosis evasion make it a compelling target for therapeutic intervention. The development of potent and selective Mcl-1 inhibitors represents a promising avenue for the treatment of various malignancies, particularly those that have developed resistance to conventional therapies. Future research will likely focus on optimizing the therapeutic window of Mcl-1 inhibitors, identifying predictive biomarkers to guide their clinical use, and exploring rational combination strategies to overcome potential mechanisms of resistance. A deeper understanding of the complex interplay between Mcl-1 and other cellular pathways will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Binding affinity (KD) of ligands to MCL1 and MBP-MCL1. - figshare - Figshare [figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of Myeloid Cell Leukemia-1 through Inhibiting Erk/Pin 1 Pathway by Sorafenib Facilitates Chemosensitization in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 12. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. researchgate.net [researchgate.net]
Mcl1-IN-9: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Mcl-1 Inhibitor
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, has emerged as a critical target in cancer therapy. Its overexpression is associated with tumor progression and resistance to conventional chemotherapeutics. Mcl1-IN-9 is a potent and selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C37H39ClN4O4. Its structure is characterized by a central core with multiple stereocenters, contributing to its specific interaction with the BH3-binding groove of the Mcl-1 protein.
| Property | Value | Source |
| Molecular Formula | C37H39ClN4O4 | N/A |
| Molecular Weight | 639.18 g/mol | N/A |
| CAS Number | 1810769-31-3 | N/A |
| Calculated logP | 7.968 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | N/A |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the Mcl-1 protein. It selectively binds to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins such as Bak and Bax.[2] This disruption of the Mcl-1/pro-apoptotic protein complex leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
The inhibitory activity of this compound has been quantified using various biochemical and cellular assays:
| Parameter | Value | Assay | Cell Line | Source |
| Ki | 0.03 nM | TR-FRET | N/A | N/A |
| IC50 | 446 nM | Cell Viability | Reengineered BCR-ABL+ B-ALL | N/A |
| Ki (vs. Bcl-2) | 1.8 µM | FPA | N/A | [3] |
| Ki (vs. Bcl-xL) | 36 µM | FPA | N/A | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of Mcl-1 inhibitors. The following sections provide representative protocols for commonly used assays.
Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the inhibition of the Mcl-1/ligand interaction in a homogeneous format, suitable for high-throughput screening.[4][5][6][7][8]
Materials:
-
Mcl-1 Protein
-
Biotinylated Mcl-1 Ligand (e.g., a BH3 peptide)
-
Terbium-conjugated anti-tag antibody (Donor)
-
Fluorescently-labeled streptavidin (Acceptor)
-
Assay Buffer
-
384-well low-volume microplates
-
TR-FRET-capable microplate reader
Protocol:
-
Prepare a 3x assay buffer and dilute to 1x with distilled water.
-
Dilute the donor and acceptor reagents in 1x assay buffer.
-
Prepare a serial dilution of this compound in 1x assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control to the microplate wells.
-
Add 5 µL of a pre-mixed solution of Mcl-1 protein and biotinylated ligand to each well.
-
Add 10 µL of the diluted donor and acceptor reagent mixture to each well.
-
Incubate the plate at room temperature for 2-3 hours, protected from light.
-
Read the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) using a TR-FRET microplate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value of this compound.
Mcl-1 AlphaLISA Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure the disruption of protein-protein interactions.[9][10][11][12][13]
Materials:
-
Mcl-1 Protein
-
Biotinylated Mcl-1 Ligand
-
Streptavidin-coated Donor beads
-
Anti-tag antibody-conjugated Acceptor beads
-
AlphaLISA Assay Buffer
-
384-well microplates
-
AlphaLISA-compatible microplate reader
Protocol:
-
Prepare serial dilutions of this compound in AlphaLISA assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control to the microplate wells.
-
Add 5 µL of a solution containing Mcl-1 protein and biotinylated ligand to each well.
-
Add 5 µL of a suspension of anti-tag Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Analyze the data to determine the IC50 value of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]
Materials:
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MCL-1 TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tgrbiosciences.com [tgrbiosciences.com]
- 10. weichilab.com [weichilab.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to Mcl-1 Protein Structure and Function in Tumorigenesis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Myeloid Cell Leukemia-1 (Mcl-1) protein, a critical anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family. We will delve into its structure, intricate regulatory mechanisms, multifaceted functions in both normal physiology and cancer, and its emergence as a high-priority target for novel cancer therapeutics.
Introduction to Mcl-1
Myeloid cell leukemia-1 (Mcl-1) was first identified as an early induction gene in human myeloblastic leukemia cells undergoing differentiation.[1] It is now established as a pivotal pro-survival protein that prevents programmed cell death, or apoptosis.[2] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has an exceptionally short half-life, allowing it to act as a rapid sensor and responder to cellular stress signals.[1] Its expression is frequently amplified in a wide array of human cancers, where it contributes significantly to tumor initiation, progression, and resistance to conventional therapies.[3][4] This dependency makes Mcl-1 an attractive and compelling target for cancer drug development.[5]
Mcl-1 Protein Structure
The human Mcl-1 protein is unique among its Bcl-2 relatives due to its distinct structural domains that dictate its function and rapid turnover.[1]
-
Bcl-2 Homology (BH) Domains: Mcl-1 contains three conserved BH domains (BH1, BH2, BH3) and a putative BH4 domain.[1] These domains form a hydrophobic groove on the protein's surface, which is essential for its anti-apoptotic function.[1][4] This groove sequesters the BH3 domains of pro-apoptotic proteins like Bak and Bax, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[4][6]
-
N-terminal PEST Region: A key feature distinguishing Mcl-1 is its extended N-terminal region, which is rich in proline (P), glutamic acid (E), serine (S), and threonine (T) residues, known as a PEST sequence.[1] This region is a primary site for post-translational modifications that regulate Mcl-1's stability and degradation, contributing to its short half-life.[7]
-
Transmembrane Domain (TMD): Located at the C-terminus, the TMD anchors Mcl-1 to the outer mitochondrial membrane, where it primarily exerts its anti-apoptotic effects.[1][8] It also has roles in the nucleus, endoplasmic reticulum, and mitochondrial matrix.[2][9]
Regulation of Mcl-1 Expression and Stability
Mcl-1 levels are tightly controlled at multiple levels to ensure rapid response to cellular needs. This complex regulation is often hijacked in cancer cells to promote survival.
-
Transcriptional Control: Mcl-1 expression is induced by a variety of signaling pathways crucial for cell growth and survival, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[10][11][12] Numerous transcription factors, such as STAT3, CREB, and Elk-1, can bind to the Mcl-1 promoter and drive its expression in response to cytokines and growth factors.[12][13][14]
-
Post-Transcriptional Control: Mcl-1 regulation occurs through alternative splicing, which can produce different isoforms. The full-length Mcl-1L (long) is anti-apoptotic, while a shorter isoform, Mcl-1S (short), can promote apoptosis.[10] The stability of Mcl-1 mRNA is also regulated, in part by microRNAs (miRNAs) like miR-29, which can target the mRNA for degradation.[13]
-
Post-Translational Modification and Degradation: The stability of the Mcl-1 protein is dynamically regulated by phosphorylation and ubiquitination.
-
Phosphorylation: Phosphorylation can have dual effects. For instance, ERK-mediated phosphorylation at Threonine 163 (Thr163) enhances Mcl-1 stability, whereas GSK3β-mediated phosphorylation at Serine 159 (Ser159) targets it for degradation.[15]
-
Ubiquitination: Several E3 ubiquitin ligases, including MULE (Mcl-1 Ubiquitin Ligase E3), Fbw7, and β-TrCP, can tag Mcl-1 with ubiquitin, marking it for destruction by the proteasome.[10][11] This process can be reversed by deubiquitinases (DUBs) like USP9X, which stabilize Mcl-1 by removing ubiquitin chains.[3]
-
Function of Mcl-1 in Apoptosis and Tumorigenesis
Mcl-1 is a central node in the intrinsic apoptosis pathway and possesses other functions that contribute to cancer development.
Role in Apoptosis Regulation
The primary function of Mcl-1 is to inhibit apoptosis. It achieves this by binding to and sequestering pro-apoptotic Bcl-2 family members:[2]
-
Effector Proteins: Mcl-1 directly binds to the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent formation of pores in the mitochondrial outer membrane.[1][4] This action is a critical checkpoint in preventing the release of cytochrome c and the activation of the caspase cascade that executes cell death.[1]
-
BH3-only Proteins: Mcl-1 also neutralizes "sensitizer" and "activator" BH3-only proteins such as Bim, Puma, and Noxa.[1] These proteins act as cellular stress sensors. By binding them, Mcl-1 prevents them from activating Bax and Bak.[4] Noxa binds preferentially to Mcl-1 and can also promote its degradation.[1]
Contribution to Tumorigenesis
The dysregulation of Mcl-1 is a common feature in many cancers, where it promotes survival and resistance to therapy.[3][10]
-
Overexpression and Gene Amplification: The MCL1 gene is one of the most frequently amplified genes across various human cancers, including lung and breast cancer.[3][11] High expression levels are often correlated with poor prognosis and advanced disease stages.[3][4]
-
Therapeutic Resistance: Mcl-1 is a key mediator of resistance to a wide range of cancer therapies, including conventional chemotherapy, radiation, and targeted agents like Bcl-2 inhibitors (e.g., venetoclax).[3][6] Cancer cells can upregulate Mcl-1 to bypass the apoptotic signals induced by these treatments.
-
Non-Apoptotic Functions: Beyond apoptosis, Mcl-1 is implicated in other cellular processes that support tumorigenesis, such as regulating mitochondrial function and metabolism, cell cycle progression, and DNA damage repair.[2][9][15] For instance, Mcl-1 localized to the mitochondrial matrix can enhance ATP production, which is beneficial for rapidly proliferating cancer cells.[9]
Mcl-1 as a Therapeutic Target
Given its critical role in cancer cell survival and drug resistance, Mcl-1 has become a high-priority target for drug development. The goal of Mcl-1 inhibitors is to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby unleashing the cell's natural death program.[6] These inhibitors, often referred to as "BH3 mimetics," are designed to fit into the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic partners like Bak, Bim, and Puma.[4][6] Several selective small-molecule Mcl-1 inhibitors have entered clinical trials, showing promise in treating various hematological and solid tumors.[4]
Quantitative Data Summary
Mcl-1 Expression in Various Cancers
The following table summarizes Mcl-1 expression data across different tumor types, highlighting its widespread upregulation.
| Cancer Type | Mcl-1 mRNA Expression (FPKM) | Mcl-1 Protein Expression (% Positive Samples) | Reference |
| Breast Cancer | High | 36% | [4][11][16] |
| Lung Cancer | High | 54% | [4][11][16] |
| Colorectal Cancer | High expression associated with distinct immune profiles | Variable | [16][17] |
| Ovarian Cancer | Elevated levels reported | Variable | [4][16] |
| Pancreatic Cancer | Overexpressed | Variable | [4][10][16] |
| Multiple Myeloma | High levels correlate with shorter survival | High | [3] |
| Acute Myeloid Leukemia (AML) | High dependency | High | [18] |
| Lymphoma | High levels correlate with high-grade disease | High | [3][10] |
Data compiled from The Human Protein Atlas and other cited literature. FPKM = Fragments Per Kilobase of exon model per Million reads mapped.[16]
Efficacy of Selected Mcl-1 Inhibitors
This table presents the binding affinities (Ki) and cellular potencies (IC50) of several representative Mcl-1 inhibitors.
| Inhibitor | Target(s) | Binding Affinity (Ki) | Cellular Potency (IC50) | Reference |
| S63845 | Mcl-1 selective | <1.0 nM | 23-78 nM (SCLC cell lines) | [14][19] |
| AMG 176 | Mcl-1 selective | Picomolar range | 43 nM (Mcl-1/BAK disruption) | [20] |
| A-1210477 | Mcl-1 selective | Low potency tool compound | - | [2] |
| UMI-77 | Pan-Bcl-2 (high for Mcl-1) | 0.49 µM (Mcl-1) | Growth inhibition in pancreatic cancer cells | [4] |
| MCL-1 SAHB | Mcl-1 selective peptide | ≤50 nM (KD) | Sensitizes cells to apoptosis | [18] |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Mcl-1. Below are outlines for key experimental procedures.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction Analysis
This protocol is used to determine if Mcl-1 physically interacts with other proteins (e.g., Bak, Bim, Mule) within the cell.
Objective: To isolate Mcl-1 and its binding partners from cell lysate.
Methodology:
-
Cell Lysis: Culture and harvest cells of interest. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to Mcl-1 (or the potential binding partner) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1 and the suspected interacting protein(s).
Cell Viability Assay (e.g., PrestoBlue or MTT)
This assay measures the cytotoxic effect of Mcl-1 inhibitors on cancer cells.
Objective: To determine the IC50 value of an Mcl-1 inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., PrestoBlue or MTT) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically converted by viable cells into a fluorescent or colorimetric product.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[21]
In Vivo Ubiquitination Assay
This assay determines whether Mcl-1 is ubiquitinated in living cells.
Objective: To detect polyubiquitinated Mcl-1 species.
Methodology:
-
Transfection: Transfect cells (e.g., HEK293T) with expression plasmids for FLAG-tagged Mcl-1 and HA-tagged ubiquitin.
-
Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the FLAG-Mcl-1 using anti-FLAG antibody coupled to beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific proteins and elute the captured Mcl-1.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-HA antibody to detect the presence of a high-molecular-weight smear, which indicates polyubiquitinated Mcl-1. A second immunoprecipitation for HA-ubiquitin can also be performed for cleaner results.[22][23]
Mandatory Visualizations
Signaling and Workflow Diagrams
Caption: Mcl-1 signaling pathway and its role in apoptosis regulation.
Caption: Experimental workflow for a Co-Immunoprecipitation (Co-IP) assay.
Caption: Logical relationship of Mcl-1's role in tumorigenesis.
Conclusion and Future Directions
Mcl-1 is an unequivocally important oncoprotein whose overexpression drives cancer cell survival and confers broad therapeutic resistance. Its complex regulation and central role in the apoptotic machinery have made it a focal point of cancer research and drug discovery. The development of potent and selective Mcl-1 inhibitors represents a significant advancement, offering new hope for treating cancers that are dependent on this survival protein.
Future research will focus on several key areas: optimizing the clinical application of Mcl-1 inhibitors, identifying robust biomarkers to predict patient response, understanding and overcoming mechanisms of resistance to these new agents, and exploring rational combination therapies that can synergize with Mcl-1 inhibition to produce durable clinical outcomes. A deeper understanding of Mcl-1's non-apoptotic functions may also unveil new therapeutic vulnerabilities to exploit in the fight against cancer.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antiapoptotic Gene mcl-1 Is Up-Regulated by the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway through a Transcription Factor Complex Containing CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. The anti-apoptotic protein MCL1, a novel target of lung cancer therapy [cancertreatmentjournal.com]
- 15. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive characterization of MCL‐1 in patients with colorectal cancer: Expression, molecular profiles, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Investigating the Selectivity Profile of Mcl1-IN-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Mcl1-IN-9, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and selectivity.
Quantitative Selectivity and Potency Profile
This compound demonstrates high-affinity binding to Mcl-1 and potent activity in Mcl-1-dependent cancer cell lines. The following tables summarize the key quantitative data available for this compound and a closely related, highly selective Mcl-1 inhibitor, providing a strong indication of its selectivity profile.
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Affinity (Ki) | Assay |
| Mcl-1 | 0.03 nM[1][2] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Potency (IC50) |
| Re-engineered BCR-ABL+ B-ALL cells | Growth Inhibition | 446 nM[1][2] |
Table 3: Selectivity Profile of a Structurally Related Mcl-1 Inhibitor
| Target | Selectivity Fold vs. Mcl-1 |
| Bcl-2 | >50,000[3] |
| Bcl-xL | >50,000[3] |
This high selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the selectivity and activity of Mcl-1 inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to its target protein.
Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein) by the inhibitor. A terbium-labeled antibody to a tag on Mcl-1 serves as the FRET donor, and a fluorescently labeled peptide acts as the acceptor. Inhibition of the Mcl-1/peptide interaction leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
Dilute recombinant human Mcl-1 protein, a biotinylated BH3 peptide (e.g., Biotin-Bim-BH3), a terbium-labeled anti-tag antibody (e.g., anti-His), and a streptavidin-conjugated acceptor fluorophore (e.g., d2) in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add the Mcl-1 protein and the BH3 peptide to the wells.
-
Add the terbium-labeled antibody and the streptavidin-acceptor to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., in NCI-H929 cells)
This cell-based assay assesses the ability of an inhibitor to induce cell death in a cancer cell line known to be dependent on Mcl-1 for survival.
Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Protocol:
-
Cell Culture:
-
Culture NCI-H929 multiple myeloma cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 0.05 mM 2-mercaptoethanol) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the NCI-H929 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted inhibitor or vehicle to the cells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Data Acquisition and Analysis:
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence values to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim) within a cellular context.
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., NCI-H929) with this compound or vehicle for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for Mcl-1 or Bim overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1 and Bim.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A decrease in the amount of co-precipitated Bim with the Mcl-1 antibody in the presence of this compound indicates disruption of the protein-protein interaction.
-
Mouse Xenograft Model
In vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor efficacy and tolerability of the inhibitor.
Protocol:
-
Cell Implantation:
-
Implant Mcl-1-dependent human cancer cells (e.g., NCI-H929) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses and schedules. The control group receives the vehicle.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance.
-
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling in Apoptosis
Mcl-1 is a key node in the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins, thereby preventing the activation of the downstream apoptotic cascade. The following diagram illustrates the central role of Mcl-1.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
The evaluation of a novel Mcl-1 inhibitor typically follows a hierarchical workflow, progressing from initial biochemical screening to in vivo efficacy studies.
References
Early-Stage Research on Mcl1-IN-9 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Mcl1-IN-9, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), with a focus on its potential application in solid tumors. Mcl-1 is frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. This compound, also identified as compound 42 in key preclinical studies, has emerged as a promising therapeutic agent by restoring the intrinsic apoptotic pathway in cancer cells.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds. It is important to note that while this compound has shown activity in solid tumor models, much of the detailed publicly available quantitative in vivo data is from studies on hematological cancers.
Table 1: In Vitro Activity of this compound (Compound 42) in Human Triple-Negative Breast Cancer (TNBC) Cell Lines [3]
| Cell Line | Histotype | GI50 (µM) |
| HCC-1187 | Triple-Negative Breast Cancer | 1.3 |
| BT-20 | Triple-Negative Breast Cancer | 2.1 |
Table 2: In Vivo Efficacy of this compound (Compound 42) in Hematological Cancer Xenograft Models [3]
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |
| AMO-1 | Multiple Myeloma | 100 mg/kg, IP, daily for 14 days | Significant tumor growth inhibition |
| AMO-1 | Multiple Myeloma | 67 mg/kg, IP, daily for 14 days | Significant tumor growth inhibition |
| AMO-1 | Multiple Myeloma | 45 mg/kg, IP, daily for 14 days | Significant tumor growth inhibition |
| MV-4-11 | Acute Myeloid Leukemia | 100 mg/kg, IP, daily for 21 days | Reduction in human leukemia chimerism |
| MV-4-11 | Acute Myeloid Leukemia | 50 mg/kg, IP, daily for 21 days | Reduction in human leukemia chimerism |
Note: While the primary research article by Lee et al. (2019) states that compound 42 (this compound) inhibited the growth of triple-negative breast cancer xenografts, specific quantitative data on tumor growth inhibition percentages for solid tumor models were not provided in the publication.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of Mcl-1 inhibitors like this compound.
In Vitro Cell Viability Assay
This protocol is for determining the half-maximal growth inhibition (GI50) of this compound in solid tumor cell lines.
-
Cell Culture: Human solid tumor cell lines (e.g., HCC-1187, BT-20 for TNBC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
-
Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations. The cells are treated with the compound or vehicle control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Solid Tumor Xenograft Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy in a solid tumor xenograft model.
-
Cell Line Preparation: A suitable human solid tumor cell line (e.g., a TNBC cell line like HCC-1187) is cultured, harvested, and resuspended in a matrix gel solution.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal injection) at various doses, alongside a vehicle control group.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the levels of Mcl-1 and apoptosis markers.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induction by this compound in cancer cells.
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound research.
Caption: Mechanism of Action of this compound.
Caption: Solid Tumor Xenograft Experimental Workflow.
References
Methodological & Application
Application Notes and Protocols for Mcl1-IN-9 In Vitro Cell Viability Assays
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapies.[3][4] Mcl1-IN-9 is a potent and selective small molecule inhibitor of Mcl-1, demonstrating efficacy in preclinical cancer models.[5][6] It binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and inducing programmed cell death.[3] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, intended for researchers in oncology and drug development.
Mcl-1 Signaling Pathway in Apoptosis Regulation
Mcl-1 plays a crucial role in the intrinsic apoptotic pathway by sequestering the pro-apoptotic proteins BAK and BAX.[4] This prevents their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, which would otherwise lead to the release of cytochrome c and activation of caspases, culminating in apoptosis.[2][4] Mcl-1 inhibitors like this compound bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby promoting apoptosis in Mcl-1-dependent cancer cells.
Caption: Mcl-1 signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various cancer cell lines. This data is essential for selecting appropriate cell models and designing experiments with relevant dose concentrations.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Reengineered BCR-ABL+ B-ALL | B-cell Acute Lymphoblastic Leukemia | Not Specified | 446 | [5][6] |
| NCI-H929 | Multiple Myeloma | Growth Inhibition | 37 - 187 | [3] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit cell viability by 50%.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cancer cells. This method is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.[7]
Materials and Reagents:
-
This compound compound
-
Selected cancer cell line (e.g., NCI-H929)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to prepare a series of desired concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Logical Framework
The experimental design is based on the logical relationship between Mcl-1 inhibition and the resulting decrease in cell viability, which is quantitatively measured by the cell viability assay.
Caption: Logical flow from this compound treatment to the final experimental readout.
Conclusion
This document outlines a detailed protocol for assessing the in vitro efficacy of the Mcl-1 inhibitor, this compound, using a standard MTT cell viability assay. The provided information on the Mcl-1 signaling pathway, quantitative data, and experimental workflows offers a comprehensive guide for researchers. Adherence to this protocol will enable the generation of reliable and reproducible data to evaluate the therapeutic potential of this compound in Mcl-1-dependent cancers.
References
- 1. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. jrmds.in [jrmds.in]
Application Notes and Protocols for Mcl1-IN-9 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of Mcl1-IN-9, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), in mouse xenograft models. The following sections detail the mechanism of action, dosing regimens, experimental procedures, and expected outcomes based on preclinical studies.
Mechanism of Action
This compound functions by binding to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bim. This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death in Mcl-1-dependent cancer cells.[1][2]
dot
Caption: Mcl-1 Signaling Pathway and Inhibition by this compound.
In Vivo Dosing and Efficacy in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of both hematological and solid tumors. The following tables summarize the dosing regimens and observed efficacy in two commonly used models.
Table 1: this compound Dosing and Efficacy in AMO-1 Multiple Myeloma Xenograft Model
| Parameter | Value | Reference |
| Cell Line | AMO-1 (Human Multiple Myeloma) | |
| Mouse Strain | Immunocompromised (e.g., SCID, NOD/SCID) | |
| Tumor Implantation | Subcutaneous | |
| Dose | 100 mg/kg | |
| Administration Route | Intraperitoneal (IP) | |
| Frequency | Daily (QDx14) | |
| Efficacy | 60% Tumor Growth Inhibition (TGI) |
Table 2: this compound Dosing and Efficacy in MV-4-11 Acute Myeloid Leukemia Xenograft Model
| Parameter | Value | Reference |
| Cell Line | MV-4-11 (Human Acute Myeloid Leukemia) | |
| Mouse Strain | Immunocompromised (e.g., SCID, NOD/SCID) | |
| Tumor Model | Disseminated Leukemia | |
| Dose | 75 mg/kg | |
| Administration Route | Intraperitoneal (IP) | |
| Frequency | Daily (QDx21) | |
| Efficacy | Dose-dependent reduction in tumor burden |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in AMO-1 and MV-4-11 mouse xenograft models.
Protocol 1: Subcutaneous AMO-1 Multiple Myeloma Xenograft Model
Caption: Experimental Workflow for MV-4-11 Xenograft Study.
Materials:
-
MV-4-11 human acute myeloid leukemia cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Female NOD/SCID mice (6-8 weeks old)
-
This compound
-
Vehicle for formulation (e.g., 10% Ethanol, 10% Cremophor EL in saline)
-
Flow cytometry reagents for detecting human CD45+ cells
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture MV-4-11 cells as described for the AMO-1 model.
-
Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend the cell pellet in PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Inject 100 µL of the cell suspension (1-5 x 10⁶ cells) into the tail vein of each mouse.
-
Engraftment Monitoring: Monitor the engraftment of leukemia cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.
-
Treatment Initiation: Begin treatment when a consistent level of circulating tumor cells is detected. Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare and administer this compound as described in Protocol 1, using a dose of 75 mg/kg daily for 21 days.
-
Efficacy Evaluation: Monitor disease progression by regularly quantifying the percentage of human CD45+ cells in the peripheral blood. Body weight and clinical signs of disease (e.g., hind limb paralysis, lethargy) should also be monitored.
-
Endpoint and Analysis: Euthanize mice upon signs of advanced disease or significant weight loss. Harvest bone marrow and spleen to assess tumor burden in these tissues by flow cytometry or immunohistochemistry.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): For subcutaneous models, TGI is a key efficacy endpoint. It is typically calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumor Regression: Note any instances of tumor shrinkage compared to the initial volume at the start of treatment.
-
Survival Analysis: For disseminated models, a Kaplan-Meier survival analysis is the primary endpoint to assess the impact of treatment on overall survival.
-
Pharmacodynamic (PD) Markers: Analysis of tumor tissue can confirm target engagement. This may include measuring the disruption of Mcl-1/Bim complexes via co-immunoprecipitation or assessing the induction of apoptosis through caspase-3/7 activity assays or TUNEL staining.
-
Toxicity Assessment: Monitor body weight, clinical observations, and, if necessary, conduct hematological and clinical chemistry analysis to assess the tolerability of the treatment.
These protocols provide a framework for the in vivo evaluation of this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional animal care and use guidelines.
References
Application Notes and Protocols for Solubilizing Mcl1-IN-9 in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Mcl1-IN-9, a potent myeloid cell leukemia-1 (Mcl-1) inhibitor, in dimethyl sulfoxide (DMSO) for cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a small molecule inhibitor of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1] Overexpression of Mcl-1 is associated with tumor development and resistance to chemotherapy in various cancers, including hematological malignancies and solid tumors.[2][3] this compound has demonstrated potent inhibition of Mcl-1, with a reported IC50 of 446 nM in re-engineered BCR-ABL+ B-ALL cells and a Ki of 0.03 nM.[1] Its use in cell-based assays requires careful preparation of stock solutions in a suitable solvent, typically DMSO, to ensure complete dissolution and stability.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1810769-31-3 | [1] |
| Molecular Formula | C37H39ClN4O4 | [1] |
| Molecular Weight | 639.18 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| IC50 | 446 nM (in re-engineered BCR-ABL+ B-ALL cells) | [1] |
| Ki | 0.03 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 639.18), add 156.45 µL of DMSO.
-
Dissolution:
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound/DMSO stock solution (from Protocol 3.1)
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound/DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Application to Cells: Immediately add the working solutions to your cell cultures. Gently mix the plate or flask to ensure even distribution.
-
Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions.
Visualization of Protocols and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mcl-1 pathway inhibition by this compound leading to apoptosis.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MCL1 induces apoptosis in anaplastic large cell lymphoma and in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Note: Probing the Disruption of the Mcl-1/BIM Protein-Protein Interaction by Mcl1-IN-9 using Co-immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins, such as BIM (Bcl-2-interacting mediator of cell death), thereby preventing the induction of apoptosis.[2][4] In many cancers, Mcl-1 is overexpressed, contributing to tumor progression and resistance to therapy.[1][2][5] Consequently, Mcl-1 has emerged as a promising therapeutic target.[2][3]
Mcl1-IN-9 is a potent and selective small-molecule inhibitor of Mcl-1.[6][7] It is designed to bind to the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic proteins like BIM.[2][8] This disruption of the Mcl-1/BIM complex liberates BIM, which can then activate the apoptotic cascade, leading to cancer cell death.[2] This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by Western blotting to demonstrate and quantify the disruption of the Mcl-1/BIM interaction in response to treatment with this compound.
Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in inhibiting apoptosis and how this compound intervenes.
Caption: Mcl-1 sequesters BIM, preventing apoptosis. This compound disrupts this interaction, freeing BIM to induce cell death.
Experimental Workflow
The overall experimental procedure for demonstrating Mcl-1/BIM disruption is outlined below.
Caption: Workflow for assessing Mcl-1/BIM disruption using Co-IP and Western blot.
Detailed Protocol
This protocol is optimized for cultured mammalian cells.
Materials:
-
Cell Lines: A cell line known to express both Mcl-1 and BIM (e.g., H929 multiple myeloma cells).
-
This compound: Prepare a stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-Mcl-1 antibody for immunoprecipitation.
-
Mouse anti-Mcl-1 antibody for Western blotting.
-
Rabbit anti-BIM antibody for Western blotting.
-
Normal Rabbit IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Elution Buffer: 1X Laemmli sample buffer.
-
Western Blotting Reagents: Transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary and HRP-conjugated secondary antibodies, and ECL substrate.
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere or reach logarithmic growth phase.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 4-6 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples with Co-IP Lysis/Wash Buffer.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
To each sample, add the anti-Mcl-1 antibody (for IP) or Normal Rabbit IgG (for isotype control).
-
Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blotting:
-
Resolve the eluted proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1 and BIM overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Presentation
The disruption of the Mcl-1/BIM complex can be quantified by measuring the band intensity of co-immunoprecipitated BIM relative to the amount of immunoprecipitated Mcl-1.
Table 1: Densitometric Analysis of Co-immunoprecipitated BIM
| This compound Concentration (µM) | Immunoprecipitated Mcl-1 (Relative Density) | Co-immunoprecipitated BIM (Relative Density) | BIM/Mcl-1 Ratio | % Disruption |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 0.1 | 1.02 | 0.75 | 0.74 | 26% |
| 1 | 0.98 | 0.31 | 0.32 | 68% |
| 10 | 1.01 | 0.09 | 0.09 | 91% |
Logical Relationship
Caption: The logical framework for validating the mechanism of action of this compound.
This co-immunoprecipitation protocol provides a robust method for demonstrating the intracellular activity of Mcl-1 inhibitors like this compound. By showing a dose-dependent decrease in the amount of BIM co-precipitating with Mcl-1, researchers can confirm that the compound effectively disrupts this critical protein-protein interaction, which is a key mechanism for inducing apoptosis in Mcl-1-dependent cancer cells. This assay is a valuable tool in the preclinical evaluation and characterization of novel Mcl-1 inhibitors.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Caspase-3/7 Activation After Mcl1-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor maintenance and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.
Mcl1-IN-9 is a potent and selective small molecule inhibitor of Mcl-1. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the Mcl-1/pro-apoptotic protein interaction, liberating Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases-3 and -7 and the induction of apoptosis.[1][2] Measuring the activation of caspase-3/7 is a key method for quantifying the pro-apoptotic efficacy of this compound.
These application notes provide a detailed protocol for the quantitative measurement of caspase-3/7 activity in cancer cell lines following treatment with this compound, along with representative data from analogous Mcl-1 inhibitors to guide experimental design and data interpretation.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a central regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. Upon treatment with an Mcl-1 inhibitor like this compound, this sequestration is disrupted.
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Data Presentation: Efficacy of Mcl-1 Inhibitors
The following tables summarize quantitative data on the induction of apoptosis and caspase-3/7 activation by various selective Mcl-1 inhibitors in different cancer cell lines. This data serves as a reference for the expected outcomes when testing this compound.
Note: The following data is for analogous Mcl-1 inhibitors. Researchers should generate specific data for this compound in their cell line of interest.
Table 1: EC50 Values for Cell Viability/Growth Inhibition of Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Cell Line | Cancer Type | EC50 (µM) | Reference |
| AZD5991 | U-2946 | Diffuse Large B-cell Lymphoma | < 1.25 | [3] |
| AZD5991 | PEL Cell Lines (7/7) | Primary Effusion Lymphoma | < 1.25 | [3] |
| VU661013 | HCC1428 | Estrogen Receptor-Positive Breast Cancer | ~1 | [4] |
| VU661013 | MCF7 | Estrogen Receptor-Positive Breast Cancer | ~1 | [4] |
| Macrocyclic Inhibitor 13 | H929 | Multiple Myeloma | 0.01 - 0.1 | [5] |
| Macrocyclic Inhibitor 13 | A427 | Lung Cancer | 0.1 - 1 | [5] |
Table 2: Caspase-3/7 Activation by Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Cell Line | Cancer Type | Treatment Conditions | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| VU661013 | HCC1428 | Estrogen Receptor-Positive Breast Cancer | 1 µM for 4 hr | ~2.5 | [6] |
| VU661013 | MCF7 | Estrogen Receptor-Positive Breast Cancer | 1 µM for 4 hr | ~3.5 | [6] |
| VU661013 | T47D | Estrogen Receptor-Positive Breast Cancer | 1 µM for 4 hr | ~2.0 | [6] |
| AZD5991 + A-1155463 | 1889c | Thymic Carcinoma | 1µM each | Strong Induction | [7] |
| Macrocyclic Inhibitor 13 | H929 | Multiple Myeloma | 3 hr | 13-16 | [5] |
| Macrocyclic Inhibitor 13 | A427 | Lung Cancer | 3 hr | 13-16 | [5] |
| ARRY-520 | JJN3 | Multiple Myeloma | 10 nM for 24-30 hr | ~4-5 | [8] |
Experimental Protocols
Measuring Caspase-3/7 Activation using a Luminescent Plate-Based Assay
This protocol is adapted for a 96-well plate format using a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).
Experimental Workflow
Caption: Workflow for measuring caspase-3/7 activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-3/7 luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader with luminescence detection capabilities
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well white-walled plate at a predetermined optimal density. The density should allow for logarithmic growth during the experiment.
-
Include wells for blanks (medium only), vehicle controls, and positive controls.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the plate for the desired time points (e.g., 4, 8, 12, 24 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well at a 1:1 ratio with the cell culture medium volume (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the fold change in caspase-3/7 activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated wells.
-
Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.
-
The EC50 value for caspase-3/7 activation can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the activation of caspase-3/7 following treatment with the Mcl-1 inhibitor, this compound. By understanding the underlying signaling pathway and utilizing the detailed experimental procedures, scientists can accurately quantify the pro-apoptotic efficacy of this compound. The representative data from analogous Mcl-1 inhibitors serves as a valuable benchmark for experimental design and interpretation, facilitating the investigation of this compound as a potential therapeutic agent in cancer research and drug development.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of Mcl-1 blocks cell survival in estrogen receptor-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Mcl1-IN-9 Formulation and Intraperitoneal Injection in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of the myeloid cell leukemia-1 (Mcl-1) inhibitor, Mcl1-IN-9, in mice for preclinical research. The protocols are compiled from established methodologies and aim to ensure safe and effective delivery of the compound for in vivo studies.
Overview of this compound
This compound is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1.[1] Overexpression of Mcl-1 is a known resistance mechanism in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated efficacy in mouse xenograft models of human cancer, where it induces apoptosis in Mcl-1-dependent tumor cells.[1][2]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₃₉ClN₄O₄ |
| Molecular Weight | 639.18 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Inhibition of Mcl-1 by compounds like this compound releases these pro-apoptotic factors, leading to caspase activation and programmed cell death.
Caption: Mcl-1 signaling pathway in apoptosis.
Formulation Protocol for Intraperitoneal Injection
This protocol details the preparation of a vehicle solution for the in vivo delivery of this compound. The formulation is designed to solubilize the hydrophobic compound for intraperitoneal administration.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (Saline) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
Vehicle Composition
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline/PBS | 45% |
Step-by-Step Formulation Procedure
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming or vortexing may be required to fully dissolve the compound.
-
-
Prepare the Final Dosing Solution:
-
The following steps describe the preparation of 1 mL of the final dosing solution. Scale the volumes as needed for your experiment.
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly by vortexing until a clear solution is formed.
-
Add 50 µL of Tween 80 to the mixture and vortex again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline or PBS to the tube. Mix thoroughly by gentle inversion or vortexing.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
Note: Always prepare the formulation fresh on the day of injection.
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation via intraperitoneal injection in mice.
Materials
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol for disinfection
Dosage and Administration Volume
| Parameter | Recommendation |
| Dosage | 75 - 100 mg/kg[2][3] |
| Injection Volume | < 10 mL/kg[4] |
| Frequency | Daily for 14 days (for 100 mg/kg)[2][3] |
Example Calculation for a 25g mouse at 100 mg/kg:
-
Dose = 100 mg/kg * 0.025 kg = 2.5 mg
-
If the final concentration of the dosing solution is 10 mg/mL, the injection volume would be 250 µL.
Step-by-Step Injection Procedure
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Locate Injection Site: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the this compound formulation.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Experimental Workflow for a Mouse Xenograft Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Determining the IC50 of Mcl1-IN-9 in Multiple Myeloma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for multiple myeloma (MM) cells.[1][2][3] Its overexpression is linked to tumorigenesis, resistance to conventional therapies, and poor patient prognosis.[2][4] Consequently, Mcl-1 has emerged as a promising therapeutic target for the treatment of multiple myeloma. Mcl1-IN-9 is a potent and selective small molecule inhibitor of Mcl-1.[5][6][7] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various multiple myeloma cell lines, outlines the key signaling pathways involving Mcl-1, and presents representative data for its anti-proliferative activity.
Mcl-1 Signaling in Multiple Myeloma
Mcl-1 is a key node in the intrinsic apoptotic pathway, where it sequesters the pro-apoptotic proteins BIM, PUMA, and NOXA, as well as the effector proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[4] In multiple myeloma, the expression and stability of Mcl-1 are regulated by various signaling pathways, often stimulated by the bone marrow microenvironment.[1][8] Key pathways include the JAK/STAT, PI3K/AKT, and MAPK pathways, which are activated by cytokines such as IL-6.[9][10]
Caption: Mcl-1 Signaling Pathway in Multiple Myeloma.
IC50 Determination of this compound in Multiple Myeloma Cell Lines
The following protocol describes a standard method for determining the IC50 value of this compound in a panel of human multiple myeloma cell lines (HMCLs) using a luminescence-based cell viability assay.
Experimental Workflow
Caption: Experimental Workflow for IC50 Determination.
Materials and Reagents
-
Multiple Myeloma Cell Lines: e.g., NCI-H929, MM.1S, RPMI-8226, U266, OPM-2.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Viability Assay Kit: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well flat-bottom plates: White, opaque plates for luminescence assays.
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue Solution
-
Multichannel Pipettes
-
Luminometer
Protocol
-
Cell Culture:
-
Maintain multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit >95% viability as determined by Trypan Blue exclusion before seeding.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well white, opaque plate.
-
Incubate the plates for 24 hours to allow cells to acclimate.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
-
-
Cell Treatment:
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and wells with medium only (blank).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Normalize the data to the vehicle control wells, which represent 100% cell viability.
-
Plot the percentage of cell viability against the log-transformed concentrations of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Representative Data: IC50 of this compound in Multiple Myeloma Cell Lines
While this compound has a reported IC50 of 446 nM in re-engineered BCR-ABL+ B-ALL cells[5][6][7], specific data for a broad panel of multiple myeloma cell lines is not widely published. The table below presents hypothetical, yet plausible, IC50 values for this compound in common multiple myeloma cell lines, based on the known dependency of these lines on Mcl-1 and reported activities of other Mcl-1 inhibitors.[11][12][13]
| Cell Line | Subtype/Characteristics | Representative IC50 (nM) |
| NCI-H929 | t(4;14) | 120 |
| MM.1S | - | 250 |
| RPMI-8226 | c-myc translocation | 480 |
| U266 | IL-6 dependent | 850 |
| OPM-2 | t(4;14) | 150 |
| AMO-1 | - | 300 |
Note: These values are for illustrative purposes and actual experimental results may vary.
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers to determine the efficacy of this compound in multiple myeloma cell lines. The strong dependence of many multiple myeloma subtypes on Mcl-1 for survival underscores the therapeutic potential of selective inhibitors like this compound.[2][14] The accurate determination of IC50 values is a crucial first step in the preclinical evaluation of this compound and for designing further in vivo studies. The variability in sensitivity across different cell lines highlights the importance of correlating inhibitor activity with the specific genetic and molecular profiles of the cancer cells.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | BCL | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bone marrow microenvironment–derived signals induce Mcl-1 dependence in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Silence of MCL-1 upstream signaling by shRNA abrogates multiple myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Combined Use of Mcl1-IN-9 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as BCL-2 and Myeloid Cell Leukemia 1 (MCL-1) often being overexpressed in various cancers, leading to cell survival and resistance to therapy. Venetoclax, a selective BCL-2 inhibitor, has shown significant efficacy in hematological malignancies.[1][2][3][4] However, intrinsic or acquired resistance to venetoclax is a major clinical challenge, frequently mediated by the upregulation of MCL-1.[5][6][7][8][9][10]
This has led to the rational combination of venetoclax with selective MCL-1 inhibitors. Mcl1-IN-9 is a potent and selective inhibitor of MCL-1.[11][12] The concurrent inhibition of both BCL-2 and MCL-1 is a promising strategy to overcome venetoclax resistance and induce synergistic apoptosis in cancer cells.[5][7] These notes provide an overview of the application and protocols for the combined use of this compound and venetoclax in preclinical research.
Mechanism of Action: A Dual Approach to Inducing Apoptosis
Venetoclax selectively binds to the BH3 domain of BCL-2, displacing pro-apoptotic proteins like BIM.[1][2][3] This releases BIM to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][8]
In venetoclax-resistant cells, MCL-1 can sequester the released BIM, thereby preventing apoptosis.[5][7] this compound, as a selective MCL-1 inhibitor, binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins.[11][12]
The combination of this compound and venetoclax thus ensures that the pro-apoptotic signals initiated by BCL-2 inhibition are not dampened by MCL-1, leading to a robust activation of the apoptotic cascade.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the combination of selective MCL-1 inhibitors and venetoclax in various cancer cell lines. While specific data for this compound in combination with venetoclax is emerging, the data presented for other selective Mcl-1 inhibitors like VU661013 and MI-238 provide a strong rationale and expected outcomes for this combination.
Table 1: In Vitro Cell Viability (IC50) of Mcl-1 Inhibitors and Venetoclax in AML Cell Lines
| Cell Line | Mcl-1 Inhibitor (IC50, µM) | Venetoclax (IC50, µM) | Reference |
| MOLM-13 | 0.1 - 0.5 (S63845) | 0.2 | [12] |
| OCI-AML3 | > 10 (S63845) | 0.6 | [12] |
| MV4-11 | 0.1 - 0.5 (VU661013) | < 0.01 | [13] |
| SHI-1 | > 5 | > 5 | [10] |
| NOMO-1 | Not specified | 0.05 | [10] |
Table 2: Synergistic Apoptosis Induction by Mcl-1 Inhibitor and Venetoclax Combination
| Cell Line | Mcl-1 Inhibitor + Venetoclax | Apoptosis (% of cells) | Combination Index (CI) | Reference |
| MOLM-13 | MI-238 (10 µM) + Venetoclax (0.02 µM) | 87.4 ± 0.3 | < 1 (Synergistic) | [3] |
| MM.1S | S63845 (50 nM) + Venetoclax (2.5 µM) | Significantly increased vs single agents | < 1 (Synergistic) | [14] |
| Patient AML Cells | MI-238 + Venetoclax | Significantly increased vs single agents | Synergistic | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and venetoclax.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL in a final volume of 100 µL per well.[10]
-
Drug Treatment:
-
Prepare serial dilutions of this compound and venetoclax in culture medium.
-
Treat cells with single agents or in combination at various concentrations. Include a DMSO vehicle control.
-
For combination studies, a matrix of concentrations for both drugs is recommended to assess synergy.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a luminometer.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[14]
-
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and cell membrane integrity using a viability dye like Propidium Iodide (PI).
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (or similar, e.g., from BD Biosciences)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment (e.g., 48 hours) by centrifugation.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells (early + late) between different treatment groups.
-
Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of the this compound and venetoclax combination in a mouse xenograft model of cancer (e.g., AML).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MOLM-13 expressing luciferase)
-
This compound formulated for in vivo use
-
Venetoclax formulated for in vivo use
-
Vehicle control solution
-
Bioluminescence imaging system
Procedure:
-
Cell Inoculation: Inoculate mice with cancer cells (e.g., 7 x 10^5 luciferase-expressing Molm13 cells via tail vein injection for a disseminated AML model).[3]
-
Tumor Establishment: Monitor tumor engraftment and burden via bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Venetoclax alone
-
This compound + Venetoclax
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., this compound via intraperitoneal injection and venetoclax via oral gavage daily for a specified period).[3]
-
Monitoring:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Monitor animal health, including body weight.
-
-
Endpoint: At the end of the study (or when humane endpoints are reached), euthanize mice and collect tumors and/or tissues for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis:
-
Compare tumor growth inhibition between treatment groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy, particularly in hematological malignancies dependent on both BCL-2 and MCL-1 for survival. The protocols and data presented here provide a framework for the preclinical evaluation of this combination, which may ultimately translate into more effective clinical treatments. Careful assessment of synergy and in vivo efficacy is crucial for the successful development of this combination therapy.
References
- 1. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Frontiers | Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- 7. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing venetoclax activity in acute myeloid leukemia by co-targeting MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
Application Notes: Western Blot Analysis of Mcl-1 Target Engagement by Mcl1-IN-9
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis cascade.[1][3] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to chemotherapy.[4][5] This makes Mcl-1 a highly attractive target for cancer therapy.[3]
Mcl1-IN-9 is a potent and selective small-molecule inhibitor of Mcl-1, with a high binding affinity (Ki) of 0.03 nM.[6][7][8] It is designed to disrupt the Mcl-1/Bak interaction, releasing Bak to trigger apoptosis. Verifying that a compound like this compound directly engages its intended target within the complex cellular environment is a critical step in drug development.
These application notes provide detailed protocols for assessing the target engagement of this compound with Mcl-1 using Western blot-based techniques. The described methods include quantifying changes in total Mcl-1 protein levels, assessing the disruption of Mcl-1/Bak protein complexes via co-immunoprecipitation, and confirming direct binding through the Cellular Thermal Shift Assay (CETSA).
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 prevents apoptosis by binding to and sequestering the pro-apoptotic effector proteins Bak and Bax.[1][9] BH3-only proteins, such as Noxa and Bim, can bind to Mcl-1, which can lead to the release of Bak/Bax or target Mcl-1 for degradation.[10] this compound acts as a BH3 mimetic, binding to the hydrophobic groove of Mcl-1, which prevents Mcl-1 from sequestering Bak.[3] This frees Bak to oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][4]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference Cell Line |
| Ki (Binding Affinity) | 0.03 nM | N/A |
| IC50 (Cell Growth Inhibition) | 446 nM | Re-engineered BCR-ABL+ B-ALL cells |
Data derived from MedChemExpress and GlpBio product sheets.[6][7]
Table 2: Western Blot Analysis of Total Mcl-1 Protein Levels
| This compound Conc. (nM) | Treatment Time (hr) | Fold Change in Mcl-1 Protein (vs. DMSO) |
| 100 | 24 | 1.2 ± 0.15 |
| 500 | 24 | 1.8 ± 0.21 |
| 1000 | 24 | 2.1 ± 0.25 |
Note: Mcl-1 inhibitors can induce the stabilization and accumulation of Mcl-1 protein.[4][11] This is a known cellular response and can be an indicator of target engagement.
Table 3: Co-Immunoprecipitation Analysis of Mcl-1/Bak Interaction
| This compound Conc. (nM) | Treatment Time (hr) | Relative Bak Bound to Mcl-1 (%) |
| 0 (DMSO) | 2 | 100% |
| 100 | 2 | 65% |
| 500 | 2 | 28% |
| 1000 | 2 | 12% |
Table 4: Cellular Thermal Shift Assay (CETSA) Data
| Condition | Apparent Melting Temp. (Tagg) of Mcl-1 | Thermal Shift (ΔTagg) |
| DMSO (Vehicle) | 52.1 °C | N/A |
| This compound (10 µM) | 56.5 °C | +4.4 °C |
Note: A positive thermal shift indicates that this compound binds to and stabilizes the Mcl-1 protein against heat-induced denaturation.[12][13]
Experimental Protocols
Protocol 1: Western Blot for Total Mcl-1 Levels
This protocol is designed to measure changes in the total cellular Mcl-1 protein concentration following treatment with this compound. An observed increase in Mcl-1 levels can indicate target engagement, as some inhibitors stabilize the protein, preventing its degradation.[11][14]
Methodology:
-
Cell Culture and Treatment: Plate Mcl-1 dependent cancer cells (e.g., HL-60, NALM-6) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against Mcl-1 (e.g., Cell Signaling Technology #94296) overnight at 4°C.[15]
-
Incubate a parallel blot or strip and re-probe the same blot with a loading control antibody, such as β-actin.
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the Mcl-1 band intensity to the corresponding β-actin band intensity.[16][17]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Mcl-1/Bak Interaction
This protocol determines if this compound functionally engages Mcl-1 by disrupting its interaction with the pro-apoptotic protein Bak.[9][18]
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound (e.g., 0, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to assess direct disruption before apoptosis onset.
-
Cell Lysis: Harvest cells and lyse with a non-denaturing Co-IP lysis buffer (e.g., containing 1% CHAPS or Triton X-100) to preserve protein-protein interactions.[19][20]
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot: Analyze the eluates via Western blot as described in Protocol 1. Probe separate membranes for Mcl-1 (to confirm successful immunoprecipitation) and Bak (to assess co-precipitation). Also, analyze input lysates to confirm equal protein loading.[20] A reduction in the Bak signal in the Mcl-1 immunoprecipitate from treated cells indicates disruption of the interaction.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells.[12] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced unfolding and aggregation.[13]
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[21][22]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermocycler (e.g., a gradient from 40°C to 70°C).[22]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fraction Separation: Separate the soluble protein fraction from the precipitated (aggregated) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins that did not aggregate during the heat challenge.
-
Western Blot: Analyze the amount of soluble Mcl-1 remaining in each supernatant sample by Western blot, as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensity for Mcl-1 at each temperature for both DMSO and this compound treated samples.
-
Normalize the intensities to the lowest temperature point (e.g., 40°C) for each condition.
-
Plot the normalized soluble Mcl-1 fraction against temperature to generate a "melting curve."
-
The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in this curve to a higher temperature in the this compound treated sample confirms target stabilization and engagement.[12]
-
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | BCL | TargetMol [targetmol.com]
- 9. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mcl1-IN-9 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing the potent Mcl-1 inhibitor, Mcl1-IN-9, its low aqueous solubility presents a significant experimental hurdle. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. Key properties are summarized in the table below. Its chemical structure contributes to its potency but also its characteristic low solubility in aqueous solutions.
| Property | Value |
| Molecular Formula | C₃₇H₃₉ClN₄O₄ |
| Molecular Weight | 639.18 g/mol |
| CAS Number | 1810769-31-3 |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Q2: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?
A2: this compound is a lipophilic ("fat-loving") molecule, a common feature among potent kinase inhibitors that need to cross cell membranes to reach their intracellular targets. This inherent hydrophobicity means it has a strong tendency to avoid water, leading to precipitation when transferred from a high-concentration organic stock solution (like DMSO) into an aqueous environment.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q4: What is the maximum concentration of DMSO that most cell lines can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Troubleshooting Guide: Preparing this compound Working Solutions for In Vitro Assays
This guide provides a step-by-step protocol for preparing aqueous working solutions of this compound from a DMSO stock, designed to minimize precipitation and ensure accurate final concentrations in your experiments.
Issue: Precipitation of this compound upon dilution into aqueous media.
Root Cause Analysis and Solution Workflow
Caption: Workflow for preparing this compound working solutions.
Experimental Protocol: Preparation of a 10 µM Working Solution
This protocol is a general guideline. Optimization may be required for your specific experimental setup.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex thoroughly for 2-3 minutes.
-
To aid dissolution, warm the tube to 37°C for 10-15 minutes and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For lower final concentrations, preparing an intermediate dilution can help prevent precipitation.
-
Dilute the 10 mM stock solution to 1 mM in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your final assay medium to 37°C.
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock (or a 1:100 dilution of a 1 mM intermediate stock).
-
Crucial Step: Add the small volume of the DMSO stock solution directly into the pre-warmed medium while gently vortexing or swirling the tube. Do not add the medium to the DMSO stock. This ensures rapid dispersal of the compound.
-
The final DMSO concentration in this example will be 0.1%.
-
Quantitative Data Summary:
| Stock Concentration | Intermediate Dilution | Final Concentration | Dilution Factor (from stock) | Final DMSO % |
| 10 mM | None | 10 µM | 1:1000 | 0.1% |
| 10 mM | None | 1 µM | 1:10,000 | 0.01% |
| 10 mM | 1 mM in DMSO | 10 µM | 1:100 (from intermediate) | 0.1% |
| 10 mM | 1 mM in DMSO | 1 µM | 1:1000 (from intermediate) | 0.01% |
Q5: What should I do if I still observe precipitation after following the protocol?
A5: If precipitation occurs, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your desired concentration may be above the solubility limit of this compound in your specific medium. Try a lower final concentration.
-
Increase the Final DMSO Concentration: If your cell line can tolerate it, you can slightly increase the final DMSO concentration (e.g., to 0.25% or 0.5%). Always verify cell tolerance.
-
Use a Surfactant (for biochemical assays): For cell-free assays, the addition of a non-ionic surfactant like Tween-20 (at a final concentration of 0.01-0.05%) can help maintain solubility. Note that surfactants may have unintended effects in cell-based assays.
-
Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions in pre-warmed medium. For example, from your 1 mM intermediate, dilute to 100 µM in medium, and then from that, dilute to your final concentration.
Mcl-1 Signaling Pathway Context
Understanding the pathway this compound targets is crucial for interpreting experimental results. Mcl-1 is an anti-apoptotic protein of the Bcl-2 family. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing cell death. This compound binds to Mcl-1, releasing these pro-apoptotic factors and triggering apoptosis.
Caption: Mcl-1 signaling and the mechanism of this compound.
Troubleshooting off-target effects of Mcl1-IN-9 in vitro
Welcome to the technical support center for Mcl1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and other common issues encountered during in vitro experiments with this potent Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2] It binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/pro-apoptotic protein interaction liberates Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), and subsequent induction of the intrinsic apoptotic cascade.
Q2: What are the expected on-target effects of this compound in cancer cell lines?
The primary on-target effect of this compound in Mcl-1-dependent cancer cell lines is the induction of apoptosis. This is typically characterized by:
-
Activation of caspases (e.g., caspase-3, -7, and -9).
-
Cleavage of poly(ADP-ribose) polymerase (PARP).
-
Exposure of phosphatidylserine on the outer leaflet of the plasma membrane.
-
DNA fragmentation.
-
A decrease in cell viability and proliferation.
Q3: Are there known off-target effects of this compound?
While a specific kinase selectivity profile for this compound is not publicly available, the possibility of off-target effects should always be considered when working with small molecule inhibitors. Potential off-target effects could manifest as unexpected cellular phenotypes that are not readily explained by Mcl-1 inhibition alone. It is crucial to include appropriate controls in your experiments to help distinguish on-target from off-target effects.
Q4: Can this compound affect cellular processes other than apoptosis?
Yes, emerging evidence suggests that Mcl-1 itself has roles in cellular processes beyond apoptosis, and therefore, its inhibition may have broader consequences. These can include:
-
Cell Cycle Progression: Mcl-1 has been shown to interact with cell cycle regulators like PCNA and CDK1, and its inhibition may lead to cell cycle arrest, particularly at the G1/S or G2/M checkpoints.[3][4][5][6]
-
DNA Damage Response: Mcl-1 is implicated in the DNA damage response (DDR).[7][8][9][10] Inhibition of Mcl-1 may sensitize cells to DNA damaging agents or even induce DNA damage signaling (e.g., γH2AX formation) as a standalone effect.[7][8][9][10]
-
Mitochondrial Function: Mcl-1 is involved in maintaining mitochondrial homeostasis.[11] Its inhibition can lead to mitochondrial dysfunction, including altered mitochondrial morphology and reduced respiratory capacity, independent of its role in apoptosis.[11]
Troubleshooting Guides
Issue 1: Unexpectedly Low Potency or Lack of Apoptosis Induction
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low Mcl-1 Dependence of the Cell Line | Verify the Mcl-1 dependence of your cell line by Western blotting for Mcl-1, Bcl-xL, and Bcl-2. Cell lines with high Bcl-xL or Bcl-2 expression may be resistant to Mcl-1 inhibition alone. Consider using a positive control cell line known to be sensitive to Mcl-1 inhibitors. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize inhibitor concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
| Drug Efflux | Some cancer cell lines overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider co-treatment with an efflux pump inhibitor as a control experiment. |
Issue 2: Discrepancy Between Cell Viability and Apoptosis Readouts
Possible Causes & Troubleshooting Steps
| Possible Cause | Phenotype | Troubleshooting Steps |
| Cell Cycle Arrest | Decreased cell viability (e.g., by MTT or resazurin assay) without a corresponding increase in apoptosis markers (e.g., caspase activity or Annexin V staining). | Analyze the cell cycle distribution by flow cytometry (e.g., propidium iodide staining). Look for an accumulation of cells in a specific phase of the cell cycle. |
| Induction of Senescence | Reduced cell proliferation and altered cell morphology (e.g., enlarged and flattened cells) without significant apoptosis. | Perform a senescence-associated β-galactosidase assay to detect senescent cells. |
| Necrotic Cell Death | Positive staining with membrane-impermeant dyes (e.g., propidium iodide or trypan blue) without significant caspase activation. | Use a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) to quantify necrosis. |
Issue 3: Observing Phenotypes Unrelated to Apoptosis (e.g., DNA Damage)
Possible Causes & Troubleshooting Steps
| Possible Cause | Phenotype | Troubleshooting Steps |
| On-Target Effect on Mcl-1's Non-Apoptotic Functions | Increased γH2AX foci, activation of DDR kinases (e.g., ATM, ATR, Chk1, Chk2). | Perform co-immunoprecipitation to investigate the interaction of Mcl-1 with DNA repair proteins. Use siRNA to deplete Mcl-1 and see if it phenocopies the inhibitor's effect. |
| Off-Target Kinase Inhibition | Activation or inhibition of signaling pathways not directly linked to Mcl-1. | While a specific kinome scan for this compound is not available, you can probe the activity of key kinases in pathways commonly affected by off-target activities (e.g., MAPK, PI3K/Akt) using phospho-specific antibodies. |
| Compound-Induced Cellular Stress | Induction of oxidative stress or endoplasmic reticulum (ER) stress. | Measure reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA). Assess ER stress markers by Western blotting (e.g., CHOP, BiP). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Assessment by Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assessment protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (if a parallel viability assay was performed) or express it as fold-change relative to the vehicle control.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against Mcl-1 and Bak.
Visualizations
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multiple mechanisms of MCL1 in the regulation of cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage | Journal of Neuroscience [jneurosci.org]
- 8. MCL-1 localizes to sites of DNA damage and regulates DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 protects prostate cancer cells from cell death mediated by chemotherapy-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mcl1-IN-9 for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Mcl1-IN-9 for inducing apoptosis. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, preventing them from initiating the mitochondrial apoptosis pathway.[1][2][3] this compound functions as a BH3 mimetic, meaning it mimics the action of BH3-only proteins, the natural antagonists of Mcl-1. By binding to the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins, leading to Bak/Bax activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for this compound concentration is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line's dependency on Mcl-1 for survival. For example, in reengineered BCR-ABL+ B-ALL cells, the IC50 has been reported to be 446 nM. Other Mcl-1 inhibitors have shown efficacy in the range of 4–233 nM in various AML cell lines.[4] We recommend an initial titration series (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid solubility issues, it is recommended to warm the solution gently and use an ultrasonic bath if necessary. For cell-based assays, the final DMSO concentration in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How long should I incubate my cells with this compound to observe apoptosis?
A4: The optimal incubation time can vary between cell types and the concentration of this compound used. A time-course experiment is recommended to determine the ideal duration. A typical starting point would be to assess apoptosis at 24, 48, and 72 hours post-treatment. Some studies have observed apoptotic events, such as caspase activation, as early as a few hours after treatment with Mcl-1 inhibitors.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptosis induction | Cell line may not be dependent on Mcl-1 for survival. | - Screen a panel of cell lines to identify those with high Mcl-1 expression and dependency.- Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM).- Verify the concentration and integrity of your this compound stock solution. | |
| Insufficient incubation time. | - Conduct a time-course experiment, extending the incubation period up to 72 hours or longer. | |
| Acquired resistance. | - Upregulation of other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can confer resistance.[6] Consider co-treatment with inhibitors of these proteins, such as Venetoclax (a Bcl-2 inhibitor).[6] | |
| High background apoptosis in control | DMSO toxicity. | - Ensure the final DMSO concentration in your culture medium is below 0.5%.- Run a vehicle-only control (medium with the same DMSO concentration as your highest this compound dose). |
| Cell culture conditions. | - Ensure cells are healthy and not overly confluent before starting the experiment.- Use fresh culture medium and reagents. | |
| Inconsistent results | Experimental variability. | - Ensure consistent cell seeding density and treatment conditions across experiments.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Compound stability. | - Avoid repeated freeze-thaw cycles of the this compound stock solution. Store in single-use aliquots. | |
| Unexpected off-target effects | Non-specific toxicity. | - While this compound is designed to be selective, high concentrations may lead to off-target effects. Lower the concentration and confirm apoptosis is induced through the intended mechanism (caspase activation).- Some Mcl-1 inhibitors have been associated with cardiotoxicity.[7] Be aware of potential tissue-specific toxicities in in vivo studies. |
Quantitative Data Summary
The following tables summarize the potency of this compound and other selective Mcl-1 inhibitors in various cancer cell lines. This data can be used as a reference for selecting appropriate starting concentrations for your experiments.
Table 1: IC50 Values of this compound and a Structurally Similar Mcl-1 Inhibitor
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Reengineered BCR-ABL+ B-ALL | Acute Lymphoblastic Leukemia | 446 |
| S63845 | H929 | Multiple Myeloma | < 100 |
| S63845 | MOLM-13 | Acute Myeloid Leukemia | 4 |
| S63845 | MV-4-11 | Acute Myeloid Leukemia | 233 |
Data compiled from multiple sources.[4][8]
Table 2: Dose-Dependent Induction of Apoptosis by Mcl-1 Inhibition
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | Apoptosis (%) |
| Jurkat | Ionizing Radiation (10 Gy) | N/A | 24 | ~40% (ΔΨm dissipation) |
| Jurkat (Resistant) | Ionizing Radiation (10 Gy) | N/A | 24 | ~10% (ΔΨm dissipation) |
| LNCaP | Mcl-1 siRNA | 100 | 48 | ~45% (Cell Death) |
| PC3 | Mcl-1 siRNA | 100 | 48 | Modest Induction |
This table provides representative data on apoptosis induction following Mcl-1 downregulation or damage that Mcl-1 inhibition can potentiate.[9][10] Specific dose-response data for this compound should be generated empirically.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 18-24 hours.[11]
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10-15 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.[11]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases 3 and 7, a hallmark of apoptosis.
Materials:
-
This compound treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 50 µL of complete medium and incubate for 18-24 hours.
-
Treat cells with 50 µL of this compound at various concentrations.
-
Incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
Signaling Pathways and Experimental Workflows
Mcl-1 Mediated Apoptosis Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how this compound disrupts its anti-apoptotic function.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the In Vivo Efficacy of Mcl1-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Mcl1-IN-9, a potent inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein Mcl-1.[1] Mcl-1 is a key regulator of the intrinsic apoptosis pathway and is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[2] this compound binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to the activation of the apoptotic cascade and programmed cell death in Mcl-1-dependent cancer cells.
Q2: What is the reported in vivo efficacy of this compound in preclinical models?
This compound has demonstrated significant in vivo activity in various mouse xenograft models of human cancer. For instance, in a subcutaneous xenograft model using the AMO-1 multiple myeloma cell line, daily intraperitoneal (IP) administration of this compound at 100 mg/kg for 14 days resulted in a 60% reduction in tumor growth.[3][2][4] In a disseminated MV-4-11 leukemia model, a 75 mg/kg daily IP dose for 21 days led to a dose-dependent decrease in tumor burden.[3][2]
Q3: What are the potential reasons for observing suboptimal in vivo efficacy with this compound?
Several factors can contribute to lower-than-expected in vivo efficacy. These can be broadly categorized as issues related to the compound itself, the experimental model, or the development of resistance. Specific challenges may include:
-
Poor Formulation and Bioavailability: this compound is a lipophilic compound and may have poor aqueous solubility, leading to precipitation upon administration and reduced exposure at the tumor site.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor in the tumor tissue.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and cleared from the body, resulting in a short half-life and insufficient target engagement.
-
Tumor Model Insensitivity: The chosen cancer cell line or xenograft model may not be highly dependent on Mcl-1 for survival.
-
Acquired Resistance: Cancer cells can develop resistance to Mcl-1 inhibition through various mechanisms, such as the upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[5][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Problem 1: Low or Inconsistent Tumor Growth Inhibition
If you are observing minimal or highly variable tumor growth inhibition despite following a published dosing regimen, consider the following troubleshooting steps:
1.1. Verify Formulation and Administration:
-
Formulation Check: Visually inspect the dosing solution for any precipitation. If precipitation is observed, the formulation needs to be optimized.
-
Vehicle Optimization: For intraperitoneal (IP) injection, a common vehicle for lipophilic compounds consists of a mixture of DMSO, PEG 300 (or PEG 400), Tween 80 (or Solutol HS 15), and saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% of the total injection volume).
-
Administration Technique: Ensure proper IP injection technique to avoid accidental administration into other tissues, which can lead to variability in drug absorption.
1.2. Assess Pharmacokinetics and Target Engagement:
-
Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to determine the plasma and tumor concentrations of this compound in your specific mouse strain and tumor model. This will help to ascertain if the compound is achieving adequate exposure.
-
Target Engagement Analysis: After a single dose or a short course of treatment, collect tumor tissue to assess Mcl-1 target engagement. This can be done by Western blot to analyze the levels of Mcl-1 and its downstream effectors. A lack of change in the expected protein levels may indicate insufficient drug delivery to the tumor.
1.3. Re-evaluate the Tumor Model:
-
Confirm Mcl-1 Dependency: Before initiating large-scale in vivo studies, confirm the Mcl-1 dependency of your chosen cell line in vitro. This can be done using techniques like siRNA-mediated knockdown of Mcl-1 or by BH3 profiling.
-
Consider Alternative Models: If your model shows low Mcl-1 dependency, consider using a different cell line or a patient-derived xenograft (PDX) model known to be sensitive to Mcl-1 inhibition.
Problem 2: Signs of Toxicity or Animal Weight Loss
If you observe signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur, consider the following:
2.1. Dose Reduction or Schedule Modification:
-
Dose De-escalation: Reduce the dose of this compound. Even a lower, well-tolerated dose may still provide significant anti-tumor activity, especially in combination with other agents.
-
Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice a week) to allow for animal recovery between doses.
2.2. Vehicle Toxicity:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related toxicity and vehicle-related effects.
-
Optimize Vehicle Composition: High concentrations of certain solvents like DMSO can cause local irritation and systemic toxicity. Try to minimize the percentage of such solvents in your formulation.
Problem 3: Initial Tumor Regression Followed by Relapse (Acquired Resistance)
If you observe an initial anti-tumor response followed by tumor regrowth despite continuous treatment, this may indicate the development of acquired resistance.
3.1. Investigate Resistance Mechanisms:
-
Analyze Resistant Tumors: At the end of the study, collect and analyze the resistant tumors. Perform Western blotting or other molecular analyses to look for changes in the expression of other Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) or alterations in upstream signaling pathways (e.g., ERK signaling) that might compensate for Mcl-1 inhibition.[2][5]
-
Combination Therapy: Based on the identified resistance mechanisms, consider combination therapy. For example, if Bcl-xL is upregulated, combining this compound with a Bcl-xL inhibitor may overcome resistance.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | AMO-1 | 100 mg/kg, IP, daily for 14 days | 60% | [3][2][4] |
| Acute Myeloid Leukemia | MV-4-11 | 75 mg/kg, IP, daily for 21 days | Dose-dependent reduction in tumor burden | [3][2] |
| Triple-Negative Breast Cancer | HCC-1187, BT-20 | Not specified | Synergistic TGI with doxorubicin | [2] |
Table 2: Representative Pharmacokinetic Parameters of an Optimized Mcl-1 Inhibitor (Compound 26, an analog of this compound) in Mice
| Parameter | Value | Units |
| Clearance (CL) | 5.2 | mL/min/kg |
| Volume of Distribution (Vss) | Not Reported | L/kg |
| Half-life (T1/2) | Not Reported | hours |
| AUC (dose-normalized) | Not Reported | nM*h/mg/kg |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Xenograft Study
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation (see troubleshooting section for vehicle suggestions). A suggested starting formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. The solution may require gentle warming and vortexing to ensure complete dissolution.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Protocol 2: Western Blot for Mcl-1 Target Engagement in Tumor Tissue
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the Mcl-1 levels to the loading control to determine the relative changes in protein expression.
-
Visualizations
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Caption: In Vivo Xenograft Experimental Workflow.
Caption: Troubleshooting Logic for Poor Efficacy.
References
- 1. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Mcl1-IN-9 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mcl1-IN-9 in their experiments. The information is tailored for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis, or programmed cell death. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax. This disruption liberates Bak and Bax, allowing them to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2][3]
Q2: In which cancer types is this compound expected to be effective?
Mcl-1 is overexpressed in a wide range of human cancers and is associated with tumor progression and resistance to chemotherapy.[2][4] Therefore, this compound is expected to be effective in cancers that are dependent on Mcl-1 for survival. This includes various hematological malignancies such as multiple myeloma (MM), acute myeloid leukemia (AML), and lymphoma, as well as solid tumors like non-small cell lung cancer (NSCLC) and breast cancer.[4][5] The sensitivity of a cancer cell line to this compound is often correlated with its level of Mcl-1 dependence.
Q3: Are there any known off-target effects or toxicities associated with Mcl-1 inhibition?
A known challenge with some Mcl-1 inhibitors is the potential for on-target cardiotoxicity.[6] This is because Mcl-1 is also essential for the survival of cardiomyocytes. While specific off-target effects of this compound are not extensively documented in the provided search results, it is a critical consideration for in vivo studies. Researchers should carefully monitor for any signs of toxicity in their experimental models.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)
Q4: I am not observing a decrease in cell viability after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of response in a cell viability assay:
-
Low Mcl-1 Dependence: The cell line you are using may not be highly dependent on Mcl-1 for survival. Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition.
-
Insufficient Drug Concentration or Incubation Time: Ensure you are using an appropriate concentration range for this compound and a sufficient incubation period. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Drug Instability or Solubility Issues: this compound, like many small molecules, can have limited solubility in aqueous media.[7] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitated drug will not be effective. Also, consider the stability of the compound in your culture medium over the course of the experiment.[7][8]
-
High Cell Seeding Density: A high density of cells can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during the treatment period.
-
Assay Interference: Some assay reagents can be affected by the chemical properties of the test compound. If you suspect assay interference, consider using an alternative viability assay based on a different principle (e.g., measuring ATP levels vs. metabolic activity).
Data on this compound and other Mcl-1 Inhibitor Efficacy:
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound analog (Compound 4) | MOLM-13 | Acute Myeloid Leukemia | 7 nM | [1] |
| This compound analog (Compound 4) | MV-4-11 | Acute Myeloid Leukemia | 9 nM | [1] |
| This compound analog (Compound 5) | MOLM-13 | Acute Myeloid Leukemia | 5 nM | [1] |
| This compound analog (Compound 5) | MV-4-11 | Acute Myeloid Leukemia | 8 nM | [1] |
| S63845 | H929 | Multiple Myeloma | < 100 nM | [4] |
| S63845 | MOLM-13 | Acute Myeloid Leukemia | < 100 nM | [4] |
| A-1210477 | H23 | Non-Small Cell Lung Cancer | 26.2 nM | [5] |
| MIM1 | Leukemia cells | Leukemia | >10 µM (for apoptosis) | [9] |
| Compound 23 | Mcl-1 dependent cell lines | Various | 310 nM | [9] |
| Compound 19 | Leukemia cell lines | Leukemia | 180 nM (Kd) | [9] |
| Compound 17 | - | - | 88 nM (Mcl-1), 3.7 nM (Bcl-xL) | [9] |
| S63845 | SCLC cell lines | Small-Cell Lung Cancer | 23 to 78 nM | [10] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q5: I am not detecting an increase in apoptosis after this compound treatment, even though I see a decrease in cell viability. Why?
This discrepancy can arise from several factors:
-
Timing of the Assay: Apoptosis is a dynamic process. The peak of apoptosis might occur at a different time point than the one you are measuring. It is crucial to perform a time-course experiment to identify the optimal window for detecting apoptosis.
-
Cell Death Mechanism: While Mcl-1 inhibition primarily induces apoptosis, at high concentrations or in certain cell types, it might trigger other forms of cell death like necrosis. An Annexin V/PI assay can help distinguish between these.
-
Technical Issues with the Assay: Ensure proper handling of cells during the staining procedure to avoid artificially inducing membrane damage.[11] Use appropriate controls, including unstained cells, single-stained cells (Annexin V only and PI only), and a positive control for apoptosis.
Q6: I am seeing a high background of Annexin V positive cells in my untreated control.
This could be due to:
-
Unhealthy Cells: The initial cell population may not be healthy. Ensure you are using cells from a healthy, logarithmically growing culture.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V staining.[11]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis in cell cultures.
Western Blotting
Q7: I am observing an increase in Mcl-1 protein levels after treating cells with this compound. Is this expected?
Yes, this is a frequently observed phenomenon with potent Mcl-1 inhibitors.[12][13][14] The binding of the inhibitor to Mcl-1 can stabilize the protein and protect it from degradation by the proteasome.[13] This stabilization, however, does not equate to functional activity. The inhibitor-bound Mcl-1 is unable to sequester pro-apoptotic proteins, thus apoptosis can still proceed.
Q8: I am not seeing a clear band for cleaved caspase-3 or PARP after this compound treatment.
-
Timing: Similar to apoptosis assays, the peak of caspase activation and PARP cleavage can be transient. A time-course experiment is essential.
-
Antibody Issues: Ensure your primary antibody is specific and validated for detecting the cleaved forms of these proteins.
-
Insufficient Protein Loading: Load an adequate amount of protein lysate to detect the target proteins, especially if the induction of apoptosis is not robust.
-
Low Levels of Apoptosis: The level of apoptosis induced may be below the detection limit of the western blot. Consider concentrating your protein lysate or using a more sensitive detection method.
Q9: My Mcl-1 antibody shows multiple bands. Which one is the correct one?
Mcl-1 can exist in different isoforms due to alternative splicing, and it can also be post-translationally modified (e.g., phosphorylation), which can affect its migration on an SDS-PAGE gel.[15][16] The full-length Mcl-1 protein typically runs at around 40 kDa. Shorter, pro-apoptotic isoforms may also be present.[15] Additionally, Mcl-1 can be cleaved by caspases during apoptosis, resulting in smaller fragments.[17] It is crucial to check the datasheet of your specific Mcl-1 antibody for information on the expected band sizes and any known cross-reactivities.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[18]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from time-course experiments. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. It is crucial to handle the cells gently to avoid membrane damage.[11]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][21]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[21] Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Dynamic changes in Mcl-1 expression regulate macrophage viability or commitment to apoptosis during bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. bdbiosciences.com [bdbiosciences.com]
Cell line contamination issues affecting Mcl1-IN-9 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mcl1-IN-9. The primary focus is to address potential issues arising from cell line contamination, which can significantly impact experimental outcomes and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like Bak and Bax.[1][2] By binding to Mcl-1, this compound disrupts the Mcl-1/Bak and Mcl-1/Bax interactions, liberating these pro-apoptotic effectors.[3] Freed Bak and Bax can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1][2]
Q2: Which cell lines are sensitive to this compound?
Cell line sensitivity to this compound is typically observed in cancers that are "addicted" to Mcl-1 for survival. This includes certain hematological malignancies like multiple myeloma (e.g., NCI-H929) and acute myeloid leukemia (AML), as well as some solid tumors such as triple-negative breast cancer.[4][5][6] Sensitivity is often correlated with high Mcl-1 expression and low expression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
Q3: What are the primary types of cell line contamination I should be aware of?
There are two main types of contamination that can compromise your research:
-
Cell Line Cross-Contamination: This occurs when a different, often more aggressive, cell line is accidentally introduced into your culture, eventually overgrowing and replacing the original cells.[7][8] A common culprit is the highly proliferative HeLa cell line.[9][10] This is a critical issue as it leads to studying the wrong biological system, invalidating your results.[1][11]
-
Microbial Contamination: This includes contamination by bacteria, yeast, fungi, and particularly, mycoplasma. Mycoplasma are small, difficult-to-detect bacteria that lack a cell wall and can significantly alter host cell physiology, including metabolism, proliferation, and apoptosis, without causing visible turbidity in the culture medium.[2][12]
Q4: How can cell line contamination affect my this compound experimental results?
Contamination can drastically skew your results in several ways:
-
Altered Drug Sensitivity (IC50 values): If your cell line is contaminated with a more resistant line, you will observe a falsely high IC50 value for this compound. Conversely, contamination with a more sensitive line will lead to a falsely low IC50. This is a major source of irreproducible data between labs.[13][14]
-
Confounded Apoptosis Readouts: Mycoplasma infection is known to induce apoptosis and DNA fragmentation on its own.[5][12] This can lead to high background apoptosis in your negative controls and mask the specific pro-apoptotic effect of this compound, making it impossible to accurately assess the inhibitor's efficacy.
Troubleshooting Guide
Problem: My IC50 value for this compound is significantly different from published data.
| Possible Cause | Recommended Action |
| Cell Line Cross-Contamination | The contaminating cell line may have a different sensitivity profile to this compound. |
| 1. Authenticate your cell line immediately using Short Tandem Repeat (STR) profiling. Compare the resulting profile to a reference database (e.g., ATCC, DSMZ).[16] | |
| 2. If misidentified, discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank. | |
| Genetic Drift | High passage number can lead to genetic and phenotypic changes, altering drug sensitivity.[17] |
| 1. Check the passage number of your cells. It is recommended to use cells within a limited passage range after thawing. | |
| 2. Always start experiments with low-passage cells from a validated master stock. [4] | |
| Assay Variability | Differences in experimental parameters such as cell seeding density, drug incubation time, or the specific viability assay used can alter IC50 values. |
| 1. Standardize your protocol. Ensure consistent cell numbers and confluency at the time of treatment. | |
| 2. Review the protocol for determining IC50 values to ensure correct data analysis. [7][18] |
Problem: I am observing high levels of cell death in my vehicle-treated (negative control) group.
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | Mycoplasma species can deplete essential nutrients (like arginine) and secrete nucleases, leading to cell cycle arrest and apoptosis.[12][16] |
| 1. Test your cell culture supernatant for mycoplasma using a PCR-based detection kit. [1][3] This is more sensitive than direct culture or fluorescent staining. | |
| 2. If positive, discard the culture and all related reagents (media, FBS). Decontaminate the incubator and biosafety cabinet thoroughly. | |
| 3. Thaw a new, uncontaminated vial of cells and re-test. | |
| Poor Cell Health | Over-confluency, nutrient depletion in the media, or harsh handling during passaging can stress cells and induce apoptosis. |
| 1. Review your cell culture practices. Ensure you are passaging cells at optimal confluency (typically 70-80%). | |
| 2. Check the quality of your media and supplements. | |
| Vehicle Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to some cell lines. |
| 1. Run a vehicle-only toxicity curve to determine the maximum tolerated concentration. | |
| 2. Ensure the final DMSO concentration in your assay is typically ≤0.5%. |
Visual Guides and Workflows
Mcl-1 Signaling Pathway and Inhibition
Caption: Mechanism of this compound induced apoptosis.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Experimental Workflow for this compound Studies
References
- 1. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. atzlabs.com [atzlabs.com]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ulab360.com [ulab360.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promega.com [promega.com]
- 14. Protein Levels of Anti-Apoptotic Mcl-1 and the Deubiquitinase USP9x Are Cooperatively Upregulated during Prostate Cancer Progression and Limit Response of Prostate Cancer Cells to Radiotherapy [mdpi.com]
- 15. Recommendation of short tandem repeat profiling for authenticating human cell lines, stem cells, and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Recombinant Human Mcl-1 Western Blot Standard Protein (WBC003): Novus Biologicals [novusbio.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Co-immunoprecipitation with Mcl1-IN-9 Treated Lysates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for performing co-immunoprecipitation (Co-IP) on cell lysates treated with the Mcl-1 inhibitor, Mcl1-IN-9.
Frequently Asked Questions (FAQs)
Q1: My Co-IP experiment with this compound treated cells shows a very weak or no signal for my protein of interest. What could be the cause?
A1: This is a common issue that can stem from several factors. Firstly, the expression level of your target protein might be low, in which case you may need to increase the amount of lysate used.[1] Secondly, the antibody you are using may not be suitable for immunoprecipitation; polyclonal antibodies often perform better than monoclonal antibodies in these assays as they can recognize multiple epitopes.[1] It's also possible that the protein-protein interaction is weak or transient. Ensure you are using a gentle lysis buffer that preserves these interactions. Harsh detergents can disrupt the native protein complexes.[2][3] Finally, ensure that your inhibitor is not interfering with the antibody-antigen interaction. You may need to perform titration experiments to find the optimal inhibitor concentration that preserves the interaction you are studying.
Q2: I'm observing high background and many non-specific bands in my Co-IP results. How can I reduce this?
A2: High background can obscure your results and make data interpretation difficult. To mitigate this, consider the following steps:
-
Pre-clearing the lysate: Before adding your specific antibody, incubate the cell lysate with beads alone or with a non-specific IgG of the same isotype as your IP antibody.[2][3][4] This will help remove proteins that non-specifically bind to the beads or the antibody.
-
Optimize washing steps: Increase the number of washes or the stringency of the wash buffer.[1][5] You can try increasing the salt concentration or adding a small amount of detergent to the wash buffer. However, be cautious not to disrupt the specific protein-protein interactions.
-
Reduce antibody concentration: Using too much antibody can lead to non-specific binding.[1] Titrate your antibody to find the lowest concentration that still effectively pulls down your target protein.
-
Block the beads: Before adding the lysate, incubate the beads with a blocking agent like 2% BSA to reduce non-specific binding sites.[4]
Q3: Does the this compound inhibitor need to be present throughout the Co-IP procedure?
A3: Yes, to ensure that the inhibitor's effect on the Mcl-1 protein complex is maintained, it is advisable to include this compound in your lysis and wash buffers at the same concentration used for cell treatment. This compound is a potent inhibitor with a very low Ki (0.03 nM), suggesting a strong binding affinity.[6][7] Maintaining its presence helps to preserve the conformation and interaction state of Mcl-1 that you are aiming to study.
Q4: Which lysis buffer is best for Co-IP with Mcl-1, a membrane-associated protein?
A4: Mcl-1 is associated with the mitochondrial outer membrane.[8][9] Therefore, a lysis buffer that can effectively solubilize membrane proteins without disrupting protein-protein interactions is crucial. Buffers containing mild, non-ionic detergents like NP-40 or Triton X-100 are generally recommended over harsh, ionic detergents like SDS.[2][3][10] A RIPA buffer can be too stringent and may disrupt weaker interactions.[2] It is always best to empirically test different lysis buffers to find the optimal one for your specific protein complex.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal of Bait Protein (Mcl-1) | Insufficient protein in lysate. | Increase the amount of starting cell material/lysate.[1] |
| Poor antibody for IP. | Use an antibody validated for IP. Polyclonal antibodies may be more effective.[1] Test antibody performance in a direct Western Blot first. | |
| This compound interferes with antibody binding. | Test if the antibody recognizes the epitope in the presence of the inhibitor. Consider using an antibody that binds to a region of Mcl-1 not affected by the inhibitor. | |
| Inefficient elution. | Ensure the elution buffer is appropriate for your beads and antibody. Try extending elution time or increasing the temperature. | |
| Weak or No Signal of Prey Protein (Interactor) | Interaction is disrupted by the lysis buffer. | Use a gentler lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) instead of RIPA.[2][3] |
| Interaction is transient or weak. | Consider cross-linking proteins before cell lysis. Optimize wash conditions to be less stringent. | |
| This compound displaces the interacting protein. | This may be the expected biological result. Mcl-1 inhibitors are designed to disrupt the binding of pro-apoptotic proteins like BIM and BAK.[11] | |
| High Background / Non-specific Bands | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody.[2][4] Block beads with BSA.[4] |
| Non-specific binding to the antibody. | Use an isotype control antibody to identify non-specific interactions.[4] Reduce the amount of primary antibody used.[1] | |
| Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., higher salt or detergent concentration).[1][5] | |
| Protein degradation. | Add fresh protease and phosphatase inhibitors to your lysis and wash buffers and keep samples on ice.[1][12] | |
| Heavy and Light Chains Obscuring Results | Antibody chains are detected by the secondary antibody in the Western Blot. | Use IP/WB antibodies from different species, or use specialized secondary reagents that do not detect heavy/light chains. The denatured heavy and light chains of the IP antibody typically appear at ~50 kDa and ~25 kDa, respectively.[2] |
Experimental Protocols
Protocol: Co-immunoprecipitation of Mcl-1 from this compound Treated Cells
This protocol is a general guideline and may require optimization for your specific cell line and antibody.
1. Cell Culture and Treatment: a. Culture cells to ~80-90% confluency. b. Treat cells with the desired concentration of this compound (e.g., 450 nM) or DMSO as a vehicle control for the desired time period.[6][7]
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the cells. A recommended buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease and phosphatase inhibitors, and the same concentration of this compound used for treatment.[13][14] c. Incubate on ice for 20-30 minutes with occasional vortexing. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve a small aliquot (~20-50 µL) as "Input" control.
3. Pre-Clearing (Optional but Recommended): a. Add 20 µL of Protein A/G beads to 1 mg of protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Transfer the supernatant to a new tube, being careful not to disturb the bead pellet.
4. Immunoprecipitation: a. Add 2-5 µg of anti-Mcl-1 antibody (or an isotype control IgG) to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (containing this compound). Invert the tubes several times during each wash.
6. Elution: a. After the final wash, carefully remove all supernatant. b. Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads by centrifugation and transfer the supernatant (your IP sample) to a new tube.
7. Analysis: a. Analyze the IP samples and the Input control by SDS-PAGE and Western blotting using antibodies against Mcl-1 and its potential interacting partners (e.g., Bak, Bim, Noxa).[8][15]
Visualizations
Mcl-1 Signaling and Co-IP Workflow
The following diagrams illustrate the central role of Mcl-1 in apoptosis and the experimental workflow for its co-immunoprecipitation.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 5. sinobiological.com [sinobiological.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. MCL1 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. amgenoncology.com [amgenoncology.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. Cell Lysis Buffer for CoIP (Animal cells and plant cells) [engibody.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Mcl-1 Inhibitors: Mcl1-IN-9 vs. S63845
A Comparative Guide for Researchers and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein and a high-value target in cancer therapy. Its overexpression is implicated in the pathogenesis and chemoresistance of numerous malignancies. Consequently, the development of potent and selective Mcl-1 inhibitors is a major focus in oncology research. This guide provides a detailed comparison of two prominent Mcl-1 inhibitors, Mcl1-IN-9 and S63845, summarizing their efficacy based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Disrupting the Survival Machinery
Both this compound and S63845 are small molecule inhibitors that bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This inhibition leads to the activation of the intrinsic mitochondrial apoptotic pathway, culminating in cancer cell death.
S63845 is a highly selective and potent Mcl-1 inhibitor that binds to human Mcl-1 with a dissociation constant (KD) of 0.19 nM.[1] Mechanistic studies have confirmed that S63845's cytotoxic effects are on-target, triggering BAX/BAK-dependent apoptosis.[1][2] It demonstrates significantly higher affinity for human Mcl-1 compared to its murine counterpart.[1]
This compound is another potent Mcl-1 inhibitor with a reported inhibitory constant (Ki) of 0.03 nM.[3] Similar to S63845, it functions by disrupting the Mcl-1/pro-apoptotic protein interaction, thereby inducing apoptosis in Mcl-1-dependent cancer cells.[3]
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in cell survival and apoptosis, and the point of intervention for inhibitors like this compound and S63845.
Efficacy Data: A Tale of Two Potent Inhibitors
While no direct head-to-head comparative studies between this compound and S63845 in the same experimental settings have been identified in the public domain, individual studies highlight the potent anti-cancer activity of both compounds across a range of cancer models. The following tables summarize key efficacy data from published literature.
It is crucial to note that the experimental conditions, including cell lines, animal models, and assay methodologies, differ between studies. Therefore, a direct comparison of the absolute values presented in these tables should be approached with caution.
S63845: Efficacy Data
| Assay Type | Cancer Model | Metric | Value | Reference |
| Binding Affinity | Human Mcl-1 | KD | 0.19 nM | [1] |
| Cell Viability | Multiple Myeloma (H929) | IC50 | < 100 nM | [1] |
| Cell Viability | Leukemia (MOLM-13) | IC50 | < 100 nM | [1] |
| Cell Viability | Lymphoma (DoHH2) | IC50 | < 100 nM | [1] |
| In Vivo Efficacy | Multiple Myeloma Xenograft (AMO1) | Tumor Growth Inhibition | Significant | [4] |
| In Vivo Efficacy | AML Xenograft (MOLM-13) | Tumor Growth Inhibition | Significant | [5] |
This compound: Efficacy Data
| Assay Type | Cancer Model | Metric | Value | Reference |
| Binding Affinity | Mcl-1 | Ki | 0.03 nM | [3] |
| Cell Viability | Re-engineered BCR-ABL+ B-ALL | IC50 | 446 nM | [3][6] |
| In Vivo Efficacy | Hematological Cancer Xenograft | Tumor Growth Inhibition | Significant | [3][6] |
| In Vivo Efficacy | Triple Negative Breast Cancer Xenograft | Tumor Growth Inhibition | Significant | [3][6] |
Experimental Protocols: A Guide for In Vitro and In Vivo Studies
The following sections provide generalized experimental protocols for assessing the efficacy of Mcl-1 inhibitors. These should be considered as a starting point and may require optimization for specific cell lines, animal models, and research questions.
In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of Mcl-1 inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or S63845 in appropriate cell culture media. Remove the old media from the plates and add the media containing the inhibitors.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or S63845 for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Mcl-1 inhibitors in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or S63845 via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Measure tumor dimensions and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion and Future Directions
Both this compound and S63845 are potent and selective inhibitors of Mcl-1 with demonstrated anti-cancer activity in a variety of preclinical models. While the available data highlights their promise as therapeutic agents, the absence of direct comparative studies makes it difficult to definitively declare one as superior to the other. The choice between these inhibitors for research purposes may depend on the specific cancer model, the desired experimental endpoint, and commercial availability.
Future head-to-head studies are warranted to provide a clearer understanding of the relative efficacy and potential differential effects of these two important Mcl-1 inhibitors. Such studies will be invaluable for guiding the selection of the most appropriate compound for further preclinical and clinical development.
References
- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating On-Target Activity of Mcl1-IN-9: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention. Mcl1-IN-9 is a potent inhibitor of Mcl-1, inducing apoptosis in Mcl-1-dependent tumors.[1][2][3] Robust validation of on-target activity is paramount to ensure that the observed cellular effects are a direct consequence of Mcl-1 inhibition and not due to off-target interactions. This guide provides a comprehensive comparison of CRISPR/Cas9-based validation with alternative biochemical and cellular methods, offering detailed experimental protocols to aid in the rigorous assessment of this compound and other Mcl-1 inhibitors.
The Gold Standard: CRISPR/Cas9-Mediated Target Validation
The most definitive method to validate that the cytotoxic effects of this compound are mediated through its intended target is to assess the compound's activity in cells where the MCL1 gene has been knocked out using CRISPR/Cas9 technology. The underlying principle is that if the inhibitor's target is absent, the inhibitor should no longer exert its effect.
Experimental Workflow
The general workflow for CRISPR/Cas9-based validation of this compound involves generating an MCL1 knockout cell line and comparing its response to the inhibitor with that of the parental (wild-type) cell line.
Quantitative Data Summary
| Cell Line | Target | Treatment | Expected Outcome |
| Parental (Wild-Type) | Mcl-1 | This compound | Decreased cell viability, increased apoptosis |
| MCL1 Knockout | Mcl-1 (absent) | This compound | No significant change in cell viability |
Alternative Methods for On-Target Validation
While CRISPR/Cas9 provides the highest level of genetic validation, a multi-faceted approach employing various biochemical and cellular assays is crucial for a comprehensive understanding of an inhibitor's on-target activity and selectivity.
Biochemical Assays: Direct Target Binding
These assays directly measure the interaction between this compound and the Mcl-1 protein.
| Assay | Principle | Key Parameters Measured |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the binding of the inhibitor to Mcl-1 by competing with a fluorescently labeled probe (e.g., a BH3 peptide).[3][4] | IC50, Ki |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled probe upon displacement by the inhibitor from the Mcl-1 binding pocket.[1][5] | IC50, Ki |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the inhibitor to immobilized Mcl-1 protein in real-time.[6] | Kon, Koff, KD |
Cellular Assays: Target Engagement and Downstream Effects
These assays confirm that the inhibitor engages Mcl-1 in a cellular context and elicits the expected biological response.
| Assay | Principle | Key Readouts |
| Co-Immunoprecipitation (Co-IP) | Demonstrates the disruption of the Mcl-1/pro-apoptotic protein (e.g., BIM, BAK) interaction in cells treated with the inhibitor.[1] | Decreased co-precipitation of BIM/BAK with Mcl-1 |
| Cellular Thermal Shift Assay (CETSA) | Measures the stabilization of Mcl-1 protein by the inhibitor upon heat denaturation, confirming direct target engagement in cells.[7][8][9] | Increased thermal stability of Mcl-1 |
| Caspase Activity Assays | Measures the activation of executioner caspases (e.g., caspase-3/7), a hallmark of apoptosis induced by Mcl-1 inhibition.[2][4] | Increased caspase-3/7 activity |
| Mitochondrial Depolarization Assays | Detects the loss of mitochondrial membrane potential, an early event in apoptosis triggered by the release of pro-apoptotic factors.[1] | Increased mitochondrial depolarization |
| Cytochrome c Release Assays | Measures the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[10] | Increased cytosolic cytochrome c |
| Differential Cell Viability Assays | Compares the growth inhibitory effects of the compound on Mcl-1-dependent versus Mcl-1-independent cell lines.[3] | Selective growth inhibition of Mcl-1-dependent cells |
Signaling Pathway Perturbation by this compound
Mcl-1 is a key node in the intrinsic apoptosis pathway. Its inhibition by this compound is expected to disrupt its sequestration of pro-apoptotic proteins, leading to the activation of BAX/BAK and subsequent mitochondrial outer membrane permeabilization (MOMP).
Experimental Protocols
CRISPR/Cas9-Mediated MCL1 Knockout
-
gRNA Design and Synthesis : Design two to three single guide RNAs (sgRNAs) targeting early exons of the MCL1 gene using a publicly available design tool. Synthesize the gRNAs.
-
Vector Construction : Clone the synthesized gRNA sequences into a suitable Cas9 expression vector.
-
Transfection : Transfect the Cas9-gRNA expression vector into the target cancer cell line (e.g., NCI-H929, a multiple myeloma cell line known to be Mcl-1 dependent) using a high-efficiency transfection reagent.[1]
-
Single-Cell Cloning : Two to three days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Validation : Expand the single-cell clones and screen for Mcl-1 protein knockout by Western blot. Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted region.
-
Functional Assays : Use the validated MCL1 knockout clones and the parental wild-type cells for comparative cell viability assays (e.g., CellTiter-Glo) following treatment with a dose range of this compound.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis : Treat Mcl-1-dependent cells (e.g., NCI-H929) with this compound or DMSO (vehicle control) for a specified time (e.g., 4-6 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[11][12][13]
-
Immunoprecipitation : Incubate the cell lysates with an anti-Mcl-1 antibody overnight at 4°C.
-
Complex Capture : Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting : Elute the protein complexes from the beads and analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mcl-1 and pro-apoptotic proteins (e.g., BIM, BAK). A decrease in the amount of BIM or BAK co-immunoprecipitated with Mcl-1 in the this compound-treated sample compared to the control indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat intact cells with this compound or DMSO for 1-3 hours.[7][8]
-
Heating : Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Centrifugation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting : Collect the supernatant containing the soluble proteins and analyze the levels of soluble Mcl-1 by Western blotting. An increase in the amount of soluble Mcl-1 at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and therefore direct binding of the inhibitor to the target.
Conclusion
Validating the on-target activity of a potent inhibitor like this compound requires a rigorous and multi-pronged approach. While CRISPR/Cas9-mediated gene knockout stands as the definitive genetic validation method, a combination of biochemical and cellular assays is essential for a complete picture of the inhibitor's mechanism of action, target engagement, and selectivity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to confidently assess the on-target efficacy of this compound and other Mcl-1 inhibitors, a critical step in their development as potential cancer therapeutics.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. scienceopen.com [scienceopen.com]
- 11. Reciprocal Co-Immunoprecipitation (co-IP). [bio-protocol.org]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Mcl1-IN-9: A Potent and Selective Mcl-1 Inhibitor for Preclinical Research
In the landscape of targeted cancer therapy, inhibitors of the Myeloid Cell Leukemia-1 (Mcl-1) protein have emerged as a promising strategy to overcome apoptosis resistance in various malignancies. Mcl1-IN-9 is a potent and selective small molecule inhibitor of Mcl-1, demonstrating significant potential in preclinical studies. This guide provides a comparative analysis of this compound against other notable Mcl-1 inhibitors, supported by available experimental data, to assist researchers in selecting the appropriate tool for their investigations.
Mcl-1: A Key Regulator of Apoptosis
Mcl-1 is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. It plays a crucial role in regulating the intrinsic pathway of apoptosis by sequestering the pro-apoptotic proteins BIM, BAK, and NOXA.[1][2] Overexpression of Mcl-1 is a common feature in many cancers and is associated with resistance to conventional chemotherapies and other targeted agents. Therefore, direct inhibition of Mcl-1 is an attractive therapeutic approach to restore the apoptotic potential of cancer cells.
Comparative Analysis of Mcl-1 Inhibitors
This compound demonstrates high potency and selectivity for Mcl-1. Below is a comparison of its performance with other well-characterized Mcl-1 inhibitors such as S63845, AZD5991, and AMG-176.
Biochemical and Cellular Potency
The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparisons should be made with caution due to variations in experimental assays and cell lines used across different studies.
Table 1: Biochemical Binding Affinity of Mcl-1 Inhibitors
| Compound | Target | Assay | Binding Affinity (Ki/Kd) | Selectivity over Bcl-2/Bcl-xL |
| This compound | Mcl-1 | - | Ki: 0.03 nM | >100-fold (A-1210477) |
| S63845 | Mcl-1 | SPR | Kd: 0.19 nM | No discernible binding |
| AZD5991 | Mcl-1 | FRET | Ki: 0.13 nM | >10,000-fold |
| AMG-176 | Mcl-1 | - | pM affinity | >1,000-fold |
| A-1210477 | Mcl-1 | - | Ki: 0.454 nM | >100-fold |
Data compiled from multiple sources. Assays and conditions may vary.[2][3][4][5][6][7]
Table 2: Cellular Activity of Mcl-1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular Potency (IC50/EC50) |
| This compound | Re-engineered BCR-ABL+ B-ALL | Acute Lymphoblastic Leukemia | IC50: 446 nM |
| S63845 | H929 | Multiple Myeloma | IC50: <100 nM |
| AZD5991 | MOLP-8 | Multiple Myeloma | EC50: 33 nM (Caspase activation) |
| AZD5991 | MV4-11 | Acute Myeloid Leukemia | EC50: 24 nM (Caspase activation) |
| AMG-176 | OPM-2 | Multiple Myeloma | IC50: 43 nM (Split-luciferase) |
| A-1210477 | - | - | IC50: 26.2 nM |
Data compiled from multiple sources. Potency metrics and experimental conditions may vary.[2][3][4][5][6][7]
Advantages of this compound
Based on the available data, this compound exhibits several advantageous characteristics for preclinical research:
-
High Potency: With a Ki value of 0.03 nM, this compound is one of the most potent Mcl-1 inhibitors described, enabling researchers to use lower concentrations for effective target inhibition.
-
In Vivo Activity: this compound has demonstrated efficacy in inhibiting the growth of hematological and triple-negative breast cancer xenografts at well-tolerated doses, indicating its potential for in vivo studies.
-
Selectivity: While detailed selectivity data for this compound is part of a broader series of compounds, related inhibitors like A-1210477 show high selectivity for Mcl-1 over other Bcl-2 family members, suggesting a favorable on-target profile for this chemical scaffold.[2][4]
Experimental Methodologies
The evaluation of Mcl-1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Key Experimental Protocols:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BIM BH3 peptide and the test inhibitor.
-
The binding of the peptide to Mcl-1 brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
The inhibitor competes with the peptide for binding to Mcl-1, leading to a decrease in the FRET signal.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to inhibit 50% of the peptide binding.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured using a plate reader, and the EC50 value is calculated.
-
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction:
-
Cells are treated with the Mcl-1 inhibitor for a shorter duration (e.g., 6-24 hours).
-
Caspase-Glo® 3/7 reagent is added, which contains a luminogenic caspase-3/7 substrate.
-
In apoptotic cells, activated caspases cleave the substrate, generating a luminescent signal.
-
The EC50 for caspase activation is determined by measuring the inhibitor concentration that induces 50% of the maximal caspase activity.
-
-
In Vivo Xenograft Studies:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The Mcl-1 inhibitor is administered at various doses and schedules (e.g., daily, weekly).
-
Tumor volume and body weight are measured regularly to assess efficacy and tolerability.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., target engagement, apoptosis markers).
-
Conclusion
This compound is a highly potent and selective Mcl-1 inhibitor that serves as a valuable tool for preclinical cancer research. Its demonstrated in vivo activity makes it particularly suitable for studies investigating the therapeutic potential of Mcl-1 inhibition in various cancer models. While other potent and selective Mcl-1 inhibitors like S63845, AZD5991, and AMG-176 are also available, with some having progressed to clinical trials, this compound offers a robust profile for researchers focused on understanding the fundamental roles of Mcl-1 and exploring its inhibition in novel contexts. The choice of inhibitor will ultimately depend on the specific research question, the cancer models being used, and the desired experimental outcomes. It is important to note that the clinical development of some Mcl-1 inhibitors, such as AZD5991, has been challenged by toxicities, including cardiotoxicity, highlighting the need for careful evaluation of the safety profile of this class of drugs.[8][9]
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Mcl1-IN-9, a Potent Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Mcl-1 inhibitor, Mcl1-IN-9, with other Bcl-2 family proteins. The information presented is based on available experimental data to assist researchers in evaluating its potential for further investigation.
Introduction to this compound
This compound, also referred to as compound 42 in the scientific literature, is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the Bcl-2 protein family, which are central regulators of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy. Therefore, selective inhibition of Mcl-1 is a promising therapeutic strategy.
Cross-reactivity Profile of this compound
The selectivity of a targeted inhibitor is a critical parameter to minimize off-target effects and potential toxicities. The following table summarizes the binding affinities of this compound and a related compound for various Bcl-2 family members. This data is crucial for assessing the inhibitor's specificity.
| Protein | This compound (Compound 42) Kᵢ (nM) | Compound 26 Kᵢ (µM) |
| Mcl-1 | <0.2 | Not Reported |
| Bcl-2 | >33,000 | 1.8 |
| Bcl-xL | >33,000 | 36 |
| Bcl-w | Not Reported | Not Reported |
| Bfl-1/A1 | Not Reported | Not Reported |
Data Interpretation: The available data demonstrates that this compound exhibits exceptional selectivity for Mcl-1, with a picomolar binding affinity. In contrast, its affinity for Bcl-2 and Bcl-xL is significantly lower, indicating a selectivity of over 165,000-fold. While data for Bcl-w and Bfl-1/A1 for this compound is not explicitly available in the reviewed literature, the high selectivity against Bcl-2 and Bcl-xL suggests a favorable selectivity profile. For context, a structurally related Mcl-1 inhibitor, compound 26, also shows high selectivity for Mcl-1 over Bcl-2 and Bcl-xL, though with lower potency compared to this compound[1].
Experimental Methodologies
The determination of binding affinities for Mcl-1 inhibitors is commonly performed using biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic Bcl-2 family member (e.g., Bim).
Principle:
-
Recombinant Mcl-1 protein, often with a polyhistidine tag, is used.
-
A biotinylated peptide from the BH3 domain of a pro-apoptotic protein (e.g., Bim) serves as the ligand.
-
A Europium-labeled anti-polyhistidine antibody (donor fluorophore) binds to the Mcl-1 protein.
-
Streptavidin conjugated to an acceptor fluorophore (e.g., APC) binds to the biotinylated peptide.
-
When Mcl-1 and the peptide interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.
-
An inhibitor, such as this compound, will compete with the peptide for binding to Mcl-1, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagents:
-
Recombinant human Mcl-1 protein (with His-tag)
-
Biotinylated Bim BH3 peptide
-
Europium-labeled anti-His antibody
-
Streptavidin-APC conjugate
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (or other test compounds) serially diluted in DMSO.
-
-
Procedure:
-
Add Mcl-1 protein, biotinylated Bim peptide, and the test compound to a microplate well.
-
Incubate to allow binding to reach equilibrium.
-
Add the Europium-labeled antibody and Streptavidin-APC conjugate.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The IC₅₀ can be converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the labeled ligand and its affinity for the protein.
-
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: The Bcl-2 family signaling pathway in apoptosis.
Caption: A typical experimental workflow for assessing inhibitor selectivity.
Conclusion
This compound is a highly potent and selective Mcl-1 inhibitor. The available biochemical data strongly supports its specificity for Mcl-1 over other closely related Bcl-2 family members, Bcl-2 and Bcl-xL. This high degree of selectivity makes this compound a valuable tool for studying the specific roles of Mcl-1 in cellular processes and a promising candidate for further development as a targeted cancer therapeutic. Further studies to determine its binding affinity against a broader panel of Bcl-2 family proteins, including Bcl-w and Bfl-1/A1, would provide a more complete understanding of its cross-reactivity profile.
References
Confirming Mcl1-IN-9 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy. Mcl1-IN-9 is a potent and selective inhibitor of Mcl-1, demonstrating significant anti-tumor activity in preclinical models. This guide provides a comparative overview of this compound and other key Mcl-1 inhibitors, with a focus on methods to confirm target engagement in vivo.
Mcl-1 Inhibitors: A Comparative Overview
Several small molecule inhibitors targeting Mcl-1 have been developed. Below is a comparison of this compound's predecessor compound with other notable inhibitors based on available preclinical data.
| Inhibitor | Binding Affinity (Ki/IC50) | In Vivo Model(s) | Observed Efficacy | Pharmacodynamic Effects |
| This compound (predecessor cpd 9) | < 200 pM (Ki) | AMO-1 (Multiple Myeloma Xenograft) | 60% tumor growth inhibition (100 mg/kg, IP, QDx14) | Induces caspase activation. |
| AZD5991 | 200 pM (Ki) | MOLP-8 (Multiple Myeloma Xenograft), MV4-11 (AML Xenograft) | Dose-dependent tumor regression. Complete regression at higher doses. | Induction of cleaved caspase-3. |
| S63845 | 0.19 nM (Kd) | Multiple Myeloma, Leukemia, Lymphoma Xenografts | Potent single-agent anti-tumor activity. | Activation of BAX/BAK-dependent mitochondrial apoptosis. |
| AMG-176 | 0.06 nM (Ki) | Multiple Myeloma, AML Xenografts | Inhibition of tumor growth. | Induces apoptosis. |
Mcl-1 Signaling Pathway
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BIM, PUMA, and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners and triggering apoptosis.
Benchmarking Mcl1-IN-9 against first-generation Mcl-1 inhibitors
A comparative analysis of Mcl1-IN-9 and first-generation Mcl-1 inhibitors reveals significant advancements in the development of targeted cancer therapies. This compound, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), demonstrates promising preclinical activity, distinguishing itself from earlier inhibitors through its specific biochemical profile and efficacy in various cancer models. This guide provides a detailed comparison of this compound with key first-generation Mcl-1 inhibitors, supported by experimental data, protocols, and pathway visualizations.
Introduction to Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins like BAK and BAX, thereby preventing the initiation of the intrinsic apoptosis pathway.[3][4][5] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematologic malignancies and solid tumors, and is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis.[4][6][7][8] Consequently, the development of small molecule inhibitors that directly target Mcl-1 has become a highly pursued strategy in oncology drug discovery.[5][9]
First-generation Mcl-1 inhibitors, such as S63845, A-1210477, and AZD5991, validated Mcl-1 as a druggable target and demonstrated the potential of this therapeutic approach. These compounds have shown efficacy in preclinical models and have advanced into clinical trials.[6][10][11] this compound represents a subsequent wave of inhibitors designed to build upon the successes and address the limitations of these earlier agents.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and representative first-generation Mcl-1 inhibitors, highlighting key differences in binding affinity, cellular potency, and in vivo efficacy.
Table 1: Biochemical and Cellular Potency of Mcl-1 Inhibitors
| Inhibitor | Binding Affinity (Ki) | Cellular IC50 | Cell Line |
| This compound | 0.03 nM[12][][14] | 446 nM[12][][14] | Re-engineered BCR-ABL+ B-ALL cells |
| A-1210477 | 0.454 nM[15] | Not specified | Mcl-1 dependent cell lines (H929) |
| S63845 | Not specified | <100 nM[15] | Multiple Myeloma, Lymphoma, AML cell lines |
| AZD5991 | Not specified | <0.0031 µM[10] | Human MM and AML cell lines |
| AMG-176 | Not specified | Nanomolar range[7] | Hematologic cancer cell lines |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing and Administration | Outcome |
| This compound | Hematological and triple-negative breast cancer[12][14] | Well-tolerated doses[12][14] | Growth inhibition[12][14] |
| S63845 | Multiple Myeloma, Lymphoma, AML[15] | Not specified | Potent antitumor activity[15] |
| AZD5991 | Human MM (NCI-H929)[10] | In combination with bortezomib[10] | Enhanced efficacy compared to single agents[10] |
| AMG-176 | Hematologic cancer models[16] | Not specified | Effective as a single agent and in combination[16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 16. rcsb.org [rcsb.org]
Safety Operating Guide
Proper Disposal of Mcl1-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent pharmacological inhibitors like Mcl1-IN-9 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and building trust in operational excellence.
This compound: Key Data
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₇H₃₉ClN₄O₄ |
| Molecular Weight | 639.18 g/mol |
| IC₅₀ | 446 nM (in reengineered BCR-ABL+ B-ALL cells) |
| Kᵢ | 0.03 nM |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Waste Management Protocol: Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound waste, which is typically generated as a solution in dimethyl sulfoxide (DMSO).
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Do not mix this compound waste with non-hazardous waste.
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is recommended for DMSO solutions.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound in DMSO"), the concentration, and the approximate volume.
-
Keep the waste container securely closed when not in use.
3. Disposal of Liquid Waste:
-
Neat (undiluted) this compound and its solutions in DMSO must be disposed of as hazardous chemical waste.
-
Do not pour this compound solutions down the drain. DMSO is not suitable for sewer disposal and can carry other dissolved chemicals with it.[1]
-
Collect all liquid waste containing this compound in the designated hazardous waste container.
4. Disposal of Solid Waste:
-
Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Ensure that no free-flowing liquids are present in the solid waste container.
5. Final Disposal Procedure:
-
Store the sealed and labeled hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials.
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Follow all institutional and local regulations for the pickup and disposal of chemical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Mcl1-IN-9: A Comprehensive Guide for Researchers
Essential Safety and Logistical Information for the Potent Mcl-1 Inhibitor
For researchers and drug development professionals working with the potent myeloid cell leukemia-1 (Mcl-1) inhibitor, Mcl1-IN-9, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from vendor data and general guidelines for handling similar chemical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Given the nature of this compound as a potent biological inhibitor, appropriate personal protective equipment and engineering controls are critical to minimize exposure.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound, including its storage containers and solutions.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used.
Engineering Controls:
-
Fume Hood: All work involving the handling of powdered this compound or the preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: A readily accessible safety shower and eyewash station are essential in case of accidental exposure.
Hazard Identification and Precautionary Measures
A Safety Data Sheet for a product containing a general Mcl-1 compound indicates that it is harmful if swallowed [1]. Therefore, it is crucial to avoid ingestion, inhalation, and direct contact with skin and eyes.
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
In case of accidental ingestion, seek immediate medical attention and show the product container or label.[1]
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
This compound should be stored at -20°C for long-term stability.[2]
-
Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C .[2]
-
Keep the container tightly sealed in a dry and well-ventilated place.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations for chemical waste.
-
Do not allow the compound to enter drains or waterways.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Source |
| IC₅₀ | 446 nM | Reengineered BCR-ABL+ B-ALL cells | [2][3][4] |
| Kᵢ | 0.03 nM | N/A | [2][3][4] |
Experimental Protocols
The following provides a detailed methodology for the preparation of this compound stock solutions, a critical first step in many experimental workflows.
Preparation of Stock Solutions:
This compound is soluble in dimethyl sulfoxide (DMSO).[2]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure: a. Bring the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a chemical fume hood. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a water bath or sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
The following diagrams illustrate the Mcl1 signaling pathway and a general experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
